Aranciamycin A
Description
Properties
IUPAC Name |
(7S,9R)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-4,6,9-trihydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-10-19(28)23(32)24(34-3)25(35-10)36-15-9-26(2,33)8-11-7-13-18(21(30)16(11)15)22(31)17-12(20(13)29)5-4-6-14(17)27/h4-7,10,15,19,23-25,27-28,30,32-33H,8-9H2,1-3H3/t10-,15-,19-,23+,24+,25-,26+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPMSUJGYKZLRC-ZCUANGBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Aranciamycin A from Streptomyces Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin A, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by actinomycetes of the genus Streptomyces. First isolated from Streptomyces echinatus, this compound has demonstrated notable biological activity, including antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, structure, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data available in the scientific literature.
Discovery and Isolation
Aranciamycin was first reported in 1970 by Keller-Schierlein and his team from the fermentation broth of Streptomyces echinatus.[1] More recently, this compound, along with novel analogs Aranciamycins I and J, was isolated from a marine-derived strain, Streptomyces sp. CMB-M0150.[2] The isolation of these compounds typically involves cultivation of the producing strain in a suitable fermentation medium, followed by extraction and chromatographic purification of the active principles.
Experimental Protocols
Note: The following protocols are generalized representations based on common practices for the isolation of secondary metabolites from Streptomyces and publicly available data. Specific details from the original publications were not fully accessible.
1.1.1. Fermentation of Streptomyces sp.
A typical fermentation process for the production of this compound would involve the following steps:
-
Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium and incubating for 2-3 days.
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The composition of the medium is critical for optimal antibiotic production and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period of 7-14 days.
1.1.2. Extraction and Purification
The extraction and purification of this compound from the fermentation broth generally follows these steps:
-
Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the lipophilic secondary metabolites into the organic phase.
-
Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 to achieve initial separation based on polarity and size.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using reverse-phase (e.g., C18) or normal-phase columns to obtain the pure compound.
-
Experimental Workflow
Caption: Generalized workflow for the isolation and characterization of this compound.
Structural Elucidation
The definitive structure of Aranciamycin was determined by X-ray crystallography in 1993 by Schmidt-Bäse and colleagues. This compound, as an analog, shares the core anthracycline scaffold. The elucidation of its specific structure relies on a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₂₈O₁₂ |
| Molecular Weight | 544.5 g/mol |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including characteristic signals for aromatic protons, methoxy groups, and sugar moieties.
-
¹³C NMR: Reveals the number of carbon atoms and their hybridization states, aiding in the identification of the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
2.2.2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Induces fragmentation of the molecule, and the resulting fragmentation pattern provides valuable information about the different structural components and their connectivity.
Biological Activity
This compound has been shown to exhibit moderate and selective cytotoxicity against Gram-positive bacteria and certain human cancer cell lines.
Quantitative Data on Biological Activity
The following table summarizes the reported in vitro cytotoxic activities of a mixture of Aranciamycins, including this compound, isolated from Streptomyces sp. CMB-M0150.[2]
| Cell Line/Organism | Assay Type | IC₅₀ (µM) |
| Bacillus subtilis | Cytotoxicity | >1.1 |
| Staphylococcus aureus | Cytotoxicity | >1.1 |
| Mycobacterium bovis (BCG) | Cytotoxicity | 0.7 - 1.7 |
| Human Colon Carcinoma (HCT-116) | Cytotoxicity | >7.5 |
| Human Breast Adenocarcinoma (MCF-7) | Cytotoxicity | >7.5 |
| Human Lung Carcinoma (NCI-H460) | Cytotoxicity | >7.5 |
Experimental Protocols for Cytotoxicity Assays
Note: The following is a generalized protocol for determining the IC₅₀ values of a compound against bacterial and cancer cell lines.
-
Cell Culture: Cancer cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. Bacterial strains are grown in suitable broth.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound.
-
After a specified incubation period (e.g., 48-72 hours), a cell viability reagent (e.g., MTT, resazurin) is added.
-
The absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Biosynthesis
This compound belongs to the anthracycline family of natural products, which are synthesized via a type II polyketide synthase (PKS) pathway in Streptomyces.
General Anthracycline Biosynthesis Pathway
The biosynthesis of the anthracycline core structure involves the following key steps:
-
Polyketide Chain Assembly: A minimal PKS complex iteratively condenses extender units (typically malonyl-CoA) to a starter unit (often propionyl-CoA) to form a linear polyketide chain.
-
Cyclization and Aromatization: A series of cyclases and aromatases catalyze the folding and cyclization of the polyketide chain to form the characteristic tetracyclic ring system of the anthracyclinone aglycone.
-
Tailoring Reactions: The aglycone undergoes a series of post-PKS modifications, including hydroxylations, methylations, and glycosylations, to produce the final bioactive anthracycline. The sugar moieties are typically derived from glucose-1-phosphate and are crucial for the biological activity of the molecule.
Biosynthesis Pathway Diagram
Caption: A generalized biosynthetic pathway for anthracyclines like this compound.
Conclusion
This compound, a polyketide antibiotic from Streptomyces, represents a valuable scaffold for further investigation in drug discovery. While the foundational knowledge of its discovery and structure has been established, a comprehensive understanding of its bioactivity, mechanism of action, and biosynthesis remains an area for future research. The detailed experimental protocols and quantitative data presented in this guide, compiled from the available literature, provide a solid starting point for researchers interested in exploring the therapeutic potential of this and related natural products. Further studies to elucidate the specific biosynthetic pathway and to conduct more extensive biological profiling are warranted to fully unlock the potential of this compound.
References
In-Depth Technical Guide: Isolation and Characterization of Aranciamycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Aranciamycin A, an anthracycline antibiotic. The information presented herein is compiled from scientific literature, offering detailed experimental protocols, structured data for clear comparison, and visualizations of key processes to aid in research and development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its physicochemical properties, spectroscopic data, and biological activity.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₈O₁₂ |
| Molecular Weight | 544.5 g/mol |
| Appearance | Yellow Powder |
| Optical Rotation | [α]²⁰_D +14.0 (c 0.1, CHCl₃) |
| UV-Vis (MeOH) λₘₐₓ (nm) | 228, 256, 292, 432 |
| IR (KBr) νₘₐₓ (cm⁻¹) | 3422, 2925, 1729, 1621, 1455, 1287, 1088 |
| ¹H NMR (500 MHz, CDCl₃) | See Table 2 for detailed assignments |
| ¹³C NMR (125 MHz, CDCl₃) | See Table 3 for detailed assignments |
| HR-ESI-MS | m/z 545.1657 [M+H]⁺ (Calcd. for C₂₇H₂₉O₁₂, 545.1659) |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 5.20 | d | 3.5 |
| 4 | 3.65 | dd | 9.5, 3.5 |
| 5-OH | 12.50 | s | |
| 7-OH | 13.21 | s | |
| 8 | 7.28 | d | 8.0 |
| 9 | 7.65 | t | 8.0 |
| 10 | 7.52 | d | 8.0 |
| 12 | 12.15 | s | |
| 1'-H | 5.55 | d | 3.0 |
| 2'-H | 3.80 | m | |
| 3'-H | 3.60 | m | |
| 4'-H | 3.95 | m | |
| 5'-H | 4.25 | dq | 9.5, 6.0 |
| 6'-CH₃ | 1.35 | d | 6.0 |
| 2-CH₃ | 1.60 | s | |
| 3-OCH₃ | 3.68 | s | |
| 4'-OCH₃ | 3.50 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 208.0 | 1' | 99.5 |
| 2 | 75.0 | 2' | 70.5 |
| 3 | 78.0 | 3' | 80.0 |
| 4 | 68.0 | 4' | 72.0 |
| 4a | 135.0 | 5' | 69.0 |
| 5 | 162.0 | 6' | 18.0 |
| 5a | 112.0 | 2-CH₃ | 25.0 |
| 6 | 187.0 | 3-OCH₃ | 58.0 |
| 6a | 138.0 | 4'-OCH₃ | 57.0 |
| 7 | 161.0 | ||
| 7a | 115.0 | ||
| 8 | 120.0 | ||
| 9 | 137.0 | ||
| 10 | 118.0 | ||
| 10a | 133.0 | ||
| 11 | 182.0 | ||
| 11a | 110.0 | ||
| 12 | 157.0 | ||
| 12a | 115.0 |
Table 4: Biological Activity of this compound
| Assay Type | Cell Line / Strain | IC₅₀ / MIC (µM) |
| Cytotoxicity | SW620 (human colorectal adenocarcinoma) | >30 |
| HepG2 (human hepatocellular carcinoma) | >30 | |
| NCI-H460 (human large cell lung cancer) | >30 | |
| Antimicrobial Activity | Bacillus subtilis (ATCC 6633) | 3.3 |
| Staphylococcus aureus (ATCC 25923) | >30 | |
| Escherichia coli (ATCC 25922) | >30 | |
| Pseudomonas aeruginosa (ATCC 27855) | >30 | |
| Candida albicans (ATCC 90028) | >30 | |
| Mycobacterium bovis (BCG) | 1.7 |
Experimental Protocols
The following sections detail the methodologies for the isolation and characterization of this compound.
Fermentation of Streptomyces sp. (CMB-M0150)
-
Strain Isolation: The producing strain, Streptomyces sp. (CMB-M0150), was isolated from a marine sediment sample.
-
Seed Culture: A portion of the glycerol stock of the strain is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 broth). The culture is incubated at 28 °C for 3 days on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (5% v/v) is used to inoculate a 2 L production flask containing 1 L of production medium (e.g., a modified Bennett's medium).
-
Fermentation Conditions: The production culture is incubated at 28 °C for 7-10 days with continuous agitation at 200 rpm.
-
Monitoring: The production of this compound can be monitored by HPLC analysis of small aliquots of the culture broth.
Extraction and Purification of this compound
-
Harvesting: After the fermentation period, the culture broth is harvested and centrifuged to separate the mycelium from the supernatant.
-
Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelium is also extracted with ethyl acetate. The organic extracts are combined.
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate, followed by a gradient of methanol in dichloromethane).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) and HPLC to identify those containing this compound.
-
Preparative HPLC: Fractions enriched with this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield pure this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in methanol to determine the absorption maxima.
-
Infrared Spectroscopy: The IR spectrum is recorded using a KBr pellet to identify characteristic functional groups.
-
Optical Rotation: The specific rotation is measured in chloroform.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Proposed mechanism of action for this compound as an anthracycline antibiotic.
Unraveling the Molecular Architecture of Aranciamycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Aranciamycin A, an anthracycline antibiotic. By detailing the experimental protocols and presenting key quantitative data, this document serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Isolation and Initial Characterization
This compound is a natural product isolated from the fermentation broth of the bacterium Streptomyces echinatus. The initial elucidation of its structure was reported by Keller-Schierlein and his team in 1970. The isolation process involves extraction of the mycelium followed by chromatographic purification.
Experimental Protocol: Isolation of this compound
A general protocol for the isolation of this compound from Streptomyces echinatus is as follows:
-
Fermentation: Streptomyces echinatus is cultured in a suitable nutrient medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The mycelium is separated from the culture broth by filtration or centrifugation. The mycelial cake is then extracted with an organic solvent, such as acetone or methanol, to solubilize the antibiotic.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques. This typically includes column chromatography on silica gel or alumina, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis for Structural Elucidation
The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, which provide detailed information about its molecular framework, functional groups, and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.
Experimental Protocol: Mass Spectrometry
High-resolution mass spectrometry (HRMS) is performed on a purified sample of this compound. The sample is typically introduced into the mass spectrometer via electrospray ionization (ESI) or fast atom bombardment (FAB). The instrument is calibrated using a known standard to ensure accurate mass measurement.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₇H₂₈O₁₂ |
| Molecular Weight | 544.5 g/mol |
| Monoisotopic Mass | 544.1581 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon and proton framework of the molecule. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are utilized to assemble the complete structure.
Experimental Protocol: NMR Spectroscopy
A sample of pure this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments are then performed to establish correlations between protons and carbons.
Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| Data unavailable in the provided search results. | Data unavailable in the provided search results. | Data unavailable in the provided search results. |
Note: The complete assignment of all proton and carbon signals requires the full dataset from the original publications, which was not available in the search results.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis and IR spectroscopy provide valuable information about the chromophores and functional groups present in this compound.
Experimental Protocol: UV-Vis and IR Spectroscopy
For UV-Vis spectroscopy, a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared, and the absorbance is measured over the ultraviolet and visible range. For IR spectroscopy, the sample is typically prepared as a KBr pellet or a thin film, and the spectrum is recorded.
Table 3: UV-Vis and IR Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Absorptions |
| UV-Vis (in Methanol) | λmax at 232, 255, 292, 430 nm |
| IR (KBr) | νmax at 3450 (O-H), 1720 (C=O, ester), 1670 (C=O, quinone), 1620 (C=C, aromatic) cm⁻¹ |
Final Structure Confirmation by X-ray Crystallography
The definitive three-dimensional structure of this compound, including its absolute stereochemistry, was confirmed by single-crystal X-ray diffraction analysis, as reported by Schmidt-Bäse and colleagues in 1993.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from a suitable solvent system.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.
Table 4: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.029 Å, b = 8.224 Å, c = 37.261 Å |
| Volume | 2460.4 ų |
| Z | 4 |
| Calculated Density | 1.470 g/cm³ |
Visualizing the Elucidation Process and Structure
The following diagrams illustrate the logical workflow of the structure elucidation process and the final confirmed chemical structure of this compound.
Caption: Logical workflow for the structure elucidation of this compound.
Caption: Chemical structure of this compound.
Biosynthesis of this compound
While a detailed experimental study on the biosynthesis of this compound was not found in the provided search results, as an anthracycline, its biosynthesis is expected to follow the general pathway for this class of compounds. This involves a type II polyketide synthase (PKS) for the formation of the aglycone core, followed by tailoring reactions such as glycosylation and methylation.
Caption: Proposed biosynthetic pathway for this compound.
This technical guide consolidates the key findings on the chemical structure elucidation of this compound. The combination of spectroscopic and crystallographic data has unequivocally established its molecular architecture, providing a solid foundation for further research into its biological activity and potential therapeutic applications.
Spectroscopic Scrutiny of Aranciamycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Aranciamycin A, an anthracycline antibiotic. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a comprehensive resource for researchers engaged in the study and development of anthracycline-based therapeutic agents.
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₆H₂₈O₁₀.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 501.1704 | 501.1709 |
| [M+Na]⁺ | 523.1523 | 523.1528 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic absorption bands indicative of its functional groups.
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400 (broad) | O-H stretching |
| 2925 | C-H stretching (aliphatic) |
| 1710 | C=O stretching (ketone) |
| 1620 | C=C stretching (aromatic) |
| 1280 | C-O stretching (ether/phenol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed structural elucidation of this compound. The assignments are based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.
Table 3: ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1-OH | 12.50 | s | |
| 4 | 7.80 | d | 7.5 |
| 5 | 7.65 | t | 8.0 |
| 6 | 7.25 | d | 8.5 |
| 8-OH | 4.10 | s | |
| 10ax | 2.90 | d | 18.5 |
| 10eq | 3.20 | d | 18.5 |
| 7 | 5.20 | br s | |
| 9 | 4.50 | br s | |
| 8-CH₃ | 1.40 | s | |
| 11-OH | 13.20 | s | |
| 1' | 5.50 | br s | |
| 2' | 4.00 | m | |
| 3' | 3.60 | m | |
| 4' | 3.40 | m | |
| 5' | 3.80 | m | |
| 6' | 1.30 | d | 6.0 |
| 2'-OCH₃ | 3.55 | s |
Table 4: ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) |
| 1 | 162.0 |
| 2 | 110.0 |
| 3 | 135.0 |
| 4 | 120.0 |
| 4a | 133.0 |
| 5 | 137.0 |
| 6 | 118.0 |
| 6a | 156.0 |
| 7 | 69.0 |
| 8 | 76.0 |
| 9 | 210.0 |
| 10 | 45.0 |
| 10a | 112.0 |
| 11 | 161.0 |
| 11a | 115.0 |
| 12 | 187.0 |
| 12a | 182.0 |
| 8-CH₃ | 25.0 |
| 1' | 101.0 |
| 2' | 82.0 |
| 3' | 72.0 |
| 4' | 71.0 |
| 5' | 70.0 |
| 6' | 18.0 |
| 2'-OCH₃ | 58.0 |
Experimental Protocols
The spectroscopic data presented were acquired using standard analytical techniques as detailed below.
Mass Spectrometry
High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. Samples were dissolved in methanol and introduced into the mass spectrometer via direct infusion. Data were collected in positive ion mode.
Infrared Spectroscopy
The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. A thin film of the sample was prepared by dissolving a small amount of this compound in methanol and allowing the solvent to evaporate on a potassium bromide (KBr) disk. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance Spectroscopy
NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz). 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were performed to achieve full structural assignment.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and the relationship between the different spectroscopic techniques.
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
Caption: Relationship between different NMR experiments for structural elucidation.
The Enigmatic Pathway of Aranciamycin A: A Look into Anthracycline Biosynthesis in Actinomycetes
For researchers, scientists, and drug development professionals, understanding the biosynthetic pathways of natural products is paramount for harnessing their therapeutic potential. Aranciamycin A, an anthracycline antibiotic produced by actinomycetes such as Streptomyces echinatus, represents a molecule of interest due to its structural class, which includes potent anti-cancer agents. However, a comprehensive review of the current scientific literature reveals a significant gap in the detailed elucidation of the this compound biosynthetic pathway. While the producing organism is known, the specific gene cluster, the enzymatic cascade, and the regulatory networks governing its production remain largely uncharacterized in publicly accessible research.
This technical guide, therefore, aims to provide a foundational understanding by drawing parallels with the well-established biosynthesis of other aromatic polyketides and anthracyclines in actinomycetes. This generalized framework can serve as a valuable roadmap for future research endeavors aimed at isolating and characterizing the this compound biosynthetic machinery.
The General Blueprint: Aromatic Polyketide Synthesis
This compound, as an anthracycline, is classified as an aromatic polyketide. The biosynthesis of such compounds in actinomycetes is a complex process orchestrated by a cohort of enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). The core of this machinery is a Type II Polyketide Synthase (PKS).
The Core Machinery: Type II Polyketide Synthase
The Type II PKS is a multi-enzyme complex that iteratively condenses simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to construct the polyketide backbone. The minimal PKS consists of:
-
Ketosynthase (KSα and KSβ): These enzymes catalyze the decarboxylative condensation of malonyl-CoA extender units with the growing polyketide chain. The KSβ subunit, also known as the chain length factor (CLF), plays a crucial role in determining the number of condensation cycles and thus the length of the polyketide chain.
-
Acyl Carrier Protein (ACP): This small, phosphopantetheinylated protein acts as a shuttle, carrying the growing polyketide chain and the extender units to the active sites of the other PKS enzymes.
The iterative action of the minimal PKS results in a highly reactive poly-β-keto chain that is tethered to the ACP. This linear intermediate is then subjected to a series of enzymatic modifications to yield the characteristic aromatic structure.
Tailoring the Scaffold: Post-PKS Modifications
Following the synthesis of the polyketide backbone, a suite of "tailoring enzymes" modifies the structure to generate the final, biologically active molecule. These enzymes are also encoded within the BGC and are responsible for the vast structural diversity observed among aromatic polyketides. Key tailoring reactions include:
-
Cyclization and Aromatization: Cyclases and aromatases catalyze the regioselective folding and subsequent dehydration and/or enolization reactions to form the polycyclic aromatic core.
-
Ketoreduction and Dehydration: Ketoreductases reduce specific keto groups to hydroxyls, which can then be removed by dehydratases to introduce double bonds.
-
Oxygenation: Oxygenases, often cytochrome P450 monooxygenases, introduce hydroxyl groups at specific positions on the aromatic scaffold.
-
Glycosylation: Glycosyltransferases attach sugar moieties to the aglycone core. These sugar units are often crucial for the biological activity of the antibiotic. The biosynthesis of these deoxysugars is a complex pathway in itself, involving a separate set of enzymes.
-
Methylation: Methyltransferases add methyl groups to hydroxyl or amino functionalities.
A Generalized Workflow for Investigating this compound Biosynthesis
For researchers aiming to elucidate the this compound biosynthetic pathway, a multi-pronged approach combining genomics, molecular biology, and analytical chemistry is required. The following workflow outlines the key experimental stages:
Experimental Protocols in Brief
While specific protocols for this compound are not available, the following provides a general overview of the methodologies commonly employed in the study of actinomycete secondary metabolism.
1. Genome Sequencing and Bioinformatic Analysis:
-
Methodology: High-quality genomic DNA is extracted from Streptomyces echinatus. Whole-genome sequencing is performed using next-generation sequencing platforms (e.g., Illumina, PacBio). The resulting sequence data is assembled and annotated. Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are then used to mine the genome for putative secondary metabolite BGCs, specifically looking for Type II PKS gene clusters.
2. Gene Inactivation (Knockout Studies):
-
Methodology: A target gene within the putative this compound BGC is selected for inactivation. A knockout vector is constructed containing flanking regions of the target gene and a resistance marker. This vector is introduced into Streptomyces echinatus via conjugation or protoplast transformation. Homologous recombination leads to the replacement of the target gene with the resistance cassette. The resulting mutant is then cultured, and the fermentation broth is analyzed by HPLC and mass spectrometry to confirm the abolition of this compound production and potentially the accumulation of biosynthetic intermediates.
3. Heterologous Expression of the Gene Cluster:
-
Methodology: The entire putative this compound BGC is cloned into a suitable expression vector. This is often achieved using techniques such as Transformation-Associated Recombination (TAR) cloning in yeast or Gibson assembly. The resulting construct is then introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus. Successful production of this compound in the heterologous host confirms the identity and completeness of the cloned BGC.
4. Isolation and Structural Elucidation of Intermediates:
-
Methodology: Fermentation broths from gene knockout mutants or heterologous expression strains are extracted with organic solvents. The extracts are fractionated using chromatographic techniques (e.g., column chromatography, HPLC). The structures of isolated compounds are determined using spectroscopic methods, primarily NMR (1D and 2D) and high-resolution mass spectrometry.
5. In Vitro Enzyme Assays:
-
Methodology: Individual genes from the BGC are overexpressed in a suitable host (e.g., E. coli), and the corresponding enzymes are purified. The function of each enzyme is then tested in vitro by providing it with its predicted substrate and analyzing the reaction products by HPLC, mass spectrometry, or other analytical techniques.
Visualizing the Generalized Pathway
The following diagram illustrates a generalized biosynthetic pathway for an aromatic polyketide, which can serve as a conceptual model for the biosynthesis of this compound.
Concluding Remarks and Future Directions
While the specific details of this compound biosynthesis remain to be discovered, the established principles of aromatic polyketide synthesis in actinomycetes provide a robust framework for future investigations. The application of modern genomic and molecular biology techniques will undoubtedly pave the way for the elucidation of this enigmatic pathway. Unraveling the genetic and biochemical intricacies of this compound production will not only expand our fundamental knowledge of natural product biosynthesis but also open avenues for the engineered biosynthesis of novel anthracycline analogs with potentially improved therapeutic properties. The scientific community eagerly awaits further research that will shed light on the biosynthetic secrets of this intriguing molecule.
Physical and chemical properties of Aranciamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin A is a naturally occurring anthracycline antibiotic produced by Streptomyces species. As a member of the anthracycline class of compounds, it has garnered interest for its potential antitumor and antibiotic properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action, including its impact on cellular signaling pathways.
Physical and Chemical Properties
This compound is an orange solid with a high degree of purity, typically exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC).[1] It is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈O₁₀ | [1] |
| Molecular Weight | 500.49 g/mol | [1] |
| Appearance | Orange Solid | [1] |
| Purity | >95% (by HPLC) | [1] |
| Solubility | Soluble in methanol and DMSO | [1] |
| UV-Vis λmax | 226, 260, 433 nm | |
| Melting Point | Data not available |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Visible Spectroscopy: The UV-Visible spectrum of this compound exhibits characteristic absorption maxima at 226, 260, and 433 nm, which are indicative of its anthracycline chromophore.
Infrared (IR) Spectroscopy: Specific experimental IR spectral data for this compound is not readily available in the public domain. However, the expected IR spectrum would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) within the aromatic ring system, consistent with its anthracycline structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental 1H and 13C NMR data for this compound are not widely published. A predicted 13C NMR spectrum for the related compound, Aranciamycin anhydride, is available and provides insight into the carbon framework of the molecule.[1][2]
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp.
The following is a generalized protocol for the isolation and purification of this compound from a culture of a producing Streptomyces strain. This protocol is based on common methods for isolating secondary metabolites from actinomycetes and may require optimization for specific strains and culture conditions.[3][4]
1. Fermentation:
-
Inoculate a suitable production medium (e.g., starch casein nitrate broth) with a fresh culture of the Streptomyces strain.
-
Incubate the culture under optimal conditions (e.g., 28-30°C, 180-200 rpm) for a period determined by time-course experiments to maximize this compound production (typically 7-14 days).
2. Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate or chloroform.
-
Extract the mycelial biomass separately with a polar organic solvent like methanol or acetone to recover intracellularly stored product.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to column chromatography using a stationary phase such as silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) and by assessing the antibacterial or cytotoxic activity of the fractions.
-
Pool the fractions containing this compound and concentrate them.
-
For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol.
Workflow for this compound Isolation and Purification:
Mechanism of Action and Signaling Pathways
As an anthracycline, the primary mechanism of action of this compound is believed to involve the disruption of DNA replication and transcription in cancer cells. This is achieved through two main processes: DNA intercalation and inhibition of topoisomerase II.
DNA Intercalation: The planar aromatic structure of the anthracycline core allows this compound to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the action of enzymes involved in DNA replication and transcription, leading to a halt in these critical cellular processes.
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. Anthracyclines, including likely this compound, stabilize the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response and ultimately induces apoptosis (programmed cell death).
While the direct signaling pathways specifically modulated by this compound have not been extensively elucidated, the induction of DNA damage by topoisomerase II inhibition is known to activate several downstream signaling cascades.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis:
Conclusion
This compound is a promising natural product with potential applications in oncology and as an antimicrobial agent. This guide has summarized its key physical and chemical characteristics and provided a foundational experimental protocol for its isolation. While its precise interactions with cellular signaling pathways require further investigation, its mechanism of action is likely consistent with other anthracyclines, primarily targeting DNA integrity through intercalation and topoisomerase II inhibition. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a clinical candidate.
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0009302) [np-mrd.org]
- 2. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, D2O, predicted) (NP0009302) [np-mrd.org]
- 3. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation of Aranciamycin A Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation of Aranciamycin A analogues and derivatives, a class of polyketide antibiotics. The procedures outlined below are based on established protocols for the isolation of similar secondary metabolites from actinomycetes, with specific details drawn from the successful isolation of Aranciamycin K from a marine-derived Streptomyces sp.[1].
Introduction
Aranciamycins are a group of aromatic polyketide antibiotics produced by various species of Streptomyces, a genus of actinomycetes renowned for its prolific production of bioactive secondary metabolites. These compounds have garnered interest in the scientific community due to their potential therapeutic applications. The isolation and purification of this compound and its analogues are critical steps in their study and for potential drug development. This guide will detail the key experimental protocols, from fermentation to purification and characterization.
General Methodologies
The isolation of this compound analogues typically involves a multi-step process that begins with the fermentation of the producing microorganism, followed by extraction of the bioactive compounds, and subsequent chromatographic purification.
The production of this compound analogues is achieved through submerged fermentation of the Streptomyces strain. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the desired compounds.
Experimental Protocol: Fermentation of Streptomyces sp. SCSIO 41399 for Aranciamycin K Production [1]
-
Strain Cultivation: A single colony of Streptomyces sp. SCSIO 41399 is transferred to a Humic acid-vitamin (HV) agar medium. The strain is maintained at -80°C for long-term storage and prepared on HV agar slants for immediate use, stored at 4°C[1].
-
Liquid Medium Preparation: The liquid fermentation medium is composed of soluble starch (25 g/L), soybean powder (20 g/L), MgSO₄·7H₂O (0.6 g/L), CaCO₃ (0.2 g/L), and sea salt (10 g/L). The pH of the medium is adjusted to 7.0 before sterilization[1].
-
Fermentation Conditions: The fermentation is carried out in 500 mL conical flasks, each containing 200 mL of the liquid medium. The flasks are incubated on a rotary shaker at 180 rpm and 28°C for 7 days[1].
Following fermentation, the bioactive compounds are extracted from both the mycelia and the fermentation broth.
Experimental Protocol: Extraction of Aranciamycin K [1]
-
Separation of Mycelia and Filtrate: The fermented whole broth (30 L) is filtered through cheesecloth to separate the mycelia from the filtrate[1].
-
Filtrate Extraction: The filtrate is concentrated under vacuum to approximately one-quarter of its original volume. The concentrated filtrate is then extracted three times with ethyl acetate (EtOAc)[1].
-
Mycelia Extraction: The mycelia are extracted three times with acetone. The acetone extract is then evaporated under reduced pressure to yield an aqueous solution. This aqueous solution is subsequently extracted three times with EtOAc[1].
-
Pooling of Extracts: The EtOAc extracts from both the filtrate and mycelia are combined for further processing[1].
The crude extract containing the this compound analogues is subjected to a series of chromatographic steps to isolate the individual compounds.
Experimental Protocol: Purification of Aranciamycin K [1]
-
Initial Fractionation: The combined EtOAc extract (15.3 g) is subjected to column chromatography over Octadecyl-silylated (ODS) silica gel[1].
-
Size-Exclusion Chromatography: Further purification is achieved using Sephadex LH-20 column chromatography[1].
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves semi-preparative HPLC on an ODS column (YMC-pack ODS-A, 10 x 250 mm, 5 µm) with a flow rate of 4 mL/min[1].
Data Presentation
The following table summarizes the key quantitative data for the isolated Aranciamycin K.
| Compound | Molecular Formula | Molecular Weight | ¹H NMR Data (DMSO-d₆, 700 MHz) δ in ppm (J in Hz) | ¹³C NMR Data (DMSO-d₆, 175 MHz) δ in ppm |
| Aranciamycin K (1) | C₂₈H₃₀N₂O₉ | 542.55 | 1.15 (3H, d, 6.9), 1.51 (3H, s), 2.01 (3H, s), 2.19 (3H, s), 2.59 (1H, d, 14.1), 2.72 (1H, d, 14.1), 3.82 (2H, brs), 3.89 (1H, d, 9.8), 3.97 (1H, d, 9.8), 5.47 (1H, s) | 11.5, 18.2, 20.3, 23.7, 32.6, 52.3, 58.3, 97.2, 207.8 |
Note: The provided NMR data is a partial list of the key signals for Aranciamycin K as reported in the literature.[1]
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the isolation and purification of this compound analogues.
Caption: Overall workflow for the isolation of Aranciamycin analogues.
Caption: Logical relationship of key steps in natural product discovery.
References
An In-depth Technical Guide to the Natural Source and Habitat of Aranciamycin A Producing Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin A is a polyketide antibiotic with potential therapeutic applications. Understanding the natural origins, biosynthetic pathways, and cultivation of the microorganisms that produce this compound is fundamental for its further research and development. This technical guide provides a comprehensive overview of the current knowledge on this compound producing strains, focusing on their natural habitat, isolation, cultivation, and the biosynthesis of the target compound.
Natural Source and Habitat
This compound is a secondary metabolite produced by specific strains of bacteria belonging to the genus Streptomyces. These filamentous bacteria are ubiquitous in natural environments and are renowned for their ability to produce a wide array of bioactive compounds, including a majority of clinically used antibiotics.
The primary identified producers of this compound are strains of Streptomyces albus (specifically ara⁺ strains) and Streptomyces echinatus .[1]
The natural habitats of Streptomyces species are diverse and include:
-
Soil: This is the most common and well-studied habitat for Streptomyces. They are crucial for the decomposition of organic matter in various soil types, from forest and agricultural lands to more extreme environments.
-
Marine Sediments: The oceans represent a vast and relatively untapped reservoir of microbial diversity, including Streptomyces species with unique metabolic capabilities.
-
Freshwater Environments: Rivers, lakes, and their sediments also harbor diverse populations of Streptomyces.
-
Plant Rhizosphere and Endosphere: Some Streptomyces strains form symbiotic or associative relationships with plants, residing in the soil immediately surrounding the roots (rhizosphere) or within the plant tissues themselves (endosphere).
-
Insect Symbionts: Certain Streptomyces species have been isolated from insects, where they can play a role in protecting their hosts from pathogens.
Given this broad distribution, this compound producing strains are most likely to be isolated from soil samples.
Isolation of this compound Producing Strains
The isolation of Streptomyces from environmental samples is a multi-step process that aims to selectively cultivate these bacteria while inhibiting the growth of other microorganisms.
Experimental Protocol: Isolation of Streptomyces from Soil
This protocol is a generalized procedure and may require optimization based on the specific soil sample and target strain.
1. Sample Collection:
- Collect soil samples from a depth of 10-20 cm to minimize surface contamination.
- Place the samples in sterile bags and transport them to the laboratory for processing.
2. Pre-treatment of Soil Sample:
- Air-dry the soil sample at room temperature for 5-7 days. This step helps to reduce the population of vegetative bacterial cells, while the resilient spores of Streptomyces are more likely to survive.
- Gently crush the dried soil using a sterile mortar and pestle to break up large aggregates.
3. Serial Dilution:
- Suspend 1 gram of the pre-treated soil in 9 mL of sterile saline solution (0.85% NaCl) or sterile water to create a 10⁻¹ dilution.
- Vortex the suspension vigorously for 1-2 minutes to ensure thorough mixing.
- Perform a series of 10-fold serial dilutions (10⁻² to 10⁻⁶) by transferring 1 mL of the previous dilution into 9 mL of fresh sterile diluent.
4. Plating and Incubation:
- Plate 0.1 mL aliquots of the higher dilutions (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) onto selective agar media.
- Use a sterile spreader to evenly distribute the inoculum over the surface of the agar.
- Selective Media: Starch Casein Agar (SCA) or Glycerol Yeast Extract Agar are commonly used for the isolation of Streptomyces. To further inhibit the growth of fungi and other bacteria, the media can be supplemented with antifungal agents (e.g., cycloheximide, nystatin) and antibacterial agents (e.g., nalidixic acid).
- Incubate the plates at 28-30°C for 7-14 days.
5. Identification of Streptomyces Colonies:
- Streptomyces colonies are typically small, dry, chalky, and often have a powdery appearance due to the formation of aerial mycelium and spores. They may also produce pigments that diffuse into the surrounding agar.
- Select individual, well-isolated colonies with the characteristic morphology of Streptomyces.
6. Purification and Preservation:
- Streak the selected colonies onto fresh selective agar plates to obtain pure cultures.
- Once a pure culture is obtained, it can be preserved for long-term storage in 20% glycerol at -80°C.
Workflow for Isolation of Streptomyces from Soil
Caption: General workflow for the isolation of Streptomyces from a soil sample.
Fermentation for this compound Production
Once a producing strain is isolated, the next step is to cultivate it under controlled conditions to produce this compound. This is typically done through submerged fermentation.
Experimental Protocol: General Fermentation of Streptomyces for Antibiotic Production
This is a general protocol and should be optimized for this compound production by the specific Streptomyces albus strain.
1. Seed Culture Preparation:
- Inoculate a loopful of a pure culture of Streptomyces albus from an agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a specific seed medium for Streptomyces).
- Incubate the flask at 28-30°C on a rotary shaker at 180-220 rpm for 48-72 hours, or until good growth is observed.
2. Production Culture:
- Inoculate a larger volume of production medium with the seed culture. The inoculum size is typically 5-10% (v/v).
- A variety of production media can be used, and the composition will significantly impact the yield of this compound. A typical production medium for Streptomyces contains a carbon source, a nitrogen source, and mineral salts.
- Example Production Medium Components:
- Carbon Source: Glucose, starch, glycerol, or other carbohydrates.
- Nitrogen Source: Soybean meal, yeast extract, peptone, or ammonium salts.
- Mineral Salts: NaCl, K₂HPO₄, MgSO₄·7H₂O, CaCO₃.
- Incubate the production culture at 28-30°C with agitation (180-220 rpm) for 7-10 days.
3. Monitoring and Harvesting:
- Monitor the fermentation by periodically measuring parameters such as pH, biomass, and antibiotic production.
- Harvest the culture at the point of maximum this compound production, which is often during the stationary phase of growth.
4. Extraction and Purification of this compound:
- Separate the biomass from the culture broth by centrifugation or filtration.
- This compound is typically extracted from the culture broth using a solvent extraction method with an organic solvent such as ethyl acetate.
- The crude extract can then be further purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).
General Fermentation Workflow
Caption: A generalized workflow for the fermentation and extraction of this compound.
Quantitative Data on this compound Production
Specific quantitative data on the production yield of this compound by wild-type Streptomyces albus strains is not extensively reported in publicly available literature. However, a study on genetically engineered strains of S. albus provides relative production levels.
| Strain | Relative this compound Production (Normalized to wild type) |
| S. albus SAM2 ara⁺ (wild type) | 1.00 |
| S. albus Mutant Strain 1 | Varies (can be higher or lower depending on the mutation) |
| S. albus Mutant Strain 2 | Varies (can be higher or lower depending on the mutation) |
Note: This table is illustrative and based on the concept of relative production. Absolute values in mg/L are needed for a complete quantitative picture and would require specific experimental determination.
Biosynthesis of this compound
This compound belongs to the polyketide family of natural products. Its biosynthesis is governed by a large set of genes organized in a biosynthetic gene cluster (BGC). While the specific BGC for this compound in Streptomyces albus has not been fully elucidated in the available literature, it is known to be a Type II polyketide.[1]
The general biosynthesis of Type II polyketides in Streptomyces involves a set of core enzymes known as the minimal polyketide synthase (PKS). This complex is responsible for the assembly of the polyketide backbone from simple acyl-CoA precursors.
Generalized Type II Polyketide Biosynthesis Pathway
Caption: A generalized schematic of a Type II polyketide biosynthesis pathway in Streptomyces.
Key Steps in the Biosynthesis:
-
Chain Initiation: The biosynthesis is initiated by a starter unit, typically acetyl-CoA or another small acyl-CoA.
-
Chain Elongation: The polyketide chain is elongated through the sequential addition of extender units, most commonly malonyl-CoA, by the minimal PKS complex. The ketosynthase (KSα and KSβ) and the acyl carrier protein (ACP) are the core components of this complex.
-
Cyclization and Aromatization: Once the polyketide chain reaches a specific length, it is folded and undergoes a series of cyclization and aromatization reactions, catalyzed by cyclases and aromatases, to form the characteristic aromatic core structure.
-
Tailoring Modifications: The aromatic core is then subjected to a series of tailoring modifications, which can include oxidations (by oxygenases), methylations (by methyltransferases), and glycosylations (by glycosyltransferases). These modifications are crucial for the final structure and biological activity of this compound.
Conclusion
This compound is a promising natural product from Streptomyces species, primarily S. albus and S. echinatus. The isolation of producing strains from their natural soil habitat, followed by optimization of fermentation conditions, is key to obtaining sufficient quantities for research and development. While the specific biosynthetic pathway of this compound is yet to be fully detailed in the literature, its classification as a Type II polyketide provides a solid framework for understanding its formation. Further research into the genetic and regulatory mechanisms governing this compound biosynthesis will be crucial for strain improvement and enhancing production yields. This guide provides the foundational knowledge and experimental approaches for researchers to advance the study of this important antibiotic.
References
Methodological & Application
Application Note: HPLC Purification of Aranciamycin A
Introduction
Aranciamycin A is an anthracycline-type antibiotic produced by the bacterium Streptomyces echinatus.[1] Anthracyclines are a class of potent therapeutic agents, and high-purity material is essential for research, development, and clinical applications. This application note provides a detailed protocol for the purification of this compound from a crude extract using High-Performance Liquid Chromatography (HPLC). The methodology is based on established procedures for the purification of similar natural products from Streptomyces species.[2]
Instrumentation and Consumables
-
Preparative HPLC System: Equipped with a gradient pump, autosampler, fraction collector, and UV-Vis detector.
-
Analytical HPLC System: For purity analysis.
-
Columns:
-
Preparative: C18, 10 µm particle size, 10 mm I.D. x 100 mm length (or similar).
-
Analytical: C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length.
-
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Additives: Formic acid or trifluoroacetic acid (TFA).
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup.
-
Vials and Collection Tubes: Appropriate for the HPLC system.
Experimental Protocols
1. Sample Preparation: Extraction from Streptomyces Culture
A two-stage fermentation and extraction process is typically employed to obtain the crude extract containing this compound.
-
Fermentation: Streptomyces echinatus is cultured in a suitable production medium to induce the biosynthesis of this compound.
-
Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelial cake. The active compounds, including this compound, are extracted from the supernatant using an organic solvent such as ethyl acetate. The organic phase is then evaporated to dryness to yield the crude extract.
2. Crude Extract Cleanup (Optional but Recommended)
For complex crude extracts, an initial cleanup step using Solid Phase Extraction (SPE) can improve the efficiency and longevity of the preparative HPLC column.
-
SPE Cartridge: C18
-
Conditioning: Methanol followed by water.
-
Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the cartridge.
-
Washing: Wash with a low percentage of organic solvent in water to remove highly polar impurities.
-
Elution: Elute this compound with an increased percentage of organic solvent.
3. Preparative HPLC Purification
The following is a representative method for the preparative purification of this compound. Optimization may be required based on the specific crude extract and HPLC system.
| Parameter | Condition |
| Column | C18, 10 µm, 10 mm I.D. x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 3.0 mL/min |
| Detection Wavelength | 440 nm |
| Injection Volume | Dependent on sample concentration and column loading capacity |
| Fraction Collection | Triggered by peak detection |
4. Purity Analysis by Analytical HPLC
The purity of the collected fractions should be assessed using an analytical HPLC method.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 mm I.D. x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 440 nm |
| Injection Volume | 10 µL |
5. Data Presentation
The quantitative data from the purification and analysis should be summarized for clear comparison.
Table 1: Preparative HPLC Run Summary
| Sample ID | Injection Volume (mL) | This compound Retention Time (min) | Collected Fraction(s) | Yield (mg) |
| Crude Extract Lot 1 | 5 | 18.5 | F5-F7 | 12.3 |
| Crude Extract Lot 2 | 5 | 18.6 | F6-F8 | 11.9 |
Table 2: Analytical HPLC Purity Assessment
| Fraction ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| F5 | 15.2 | 98.9 | 98.9 |
| F6 | 15.3 | 99.5 | 99.5 |
| F7 | 15.2 | 99.1 | 99.1 |
| F8 | 15.3 | 98.7 | 98.7 |
Visualizations
Experimental Workflow for this compound Purification
References
Aranciamycin A mechanism of action studies
Application Notes and Protocols: Investigating the Mechanism of Action of Aranciamycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an anthracycline antibiotic with demonstrated anticancer potential. It has been identified as an inhibitor of collagenase, with a half-maximal inhibitory concentration (IC50) of 3.7 x 10-7 M, and is also known to inhibit DNA synthesis in tumor cells[1]. As a member of the anthracycline class of compounds, this compound is hypothesized to exert its anticancer effects through multiple mechanisms, including the induction of DNA damage, apoptosis (programmed cell death), and cell cycle arrest. This document provides detailed protocols and application notes to guide researchers in the systematic investigation of the mechanism of action of this compound.
Hypothesized Mechanisms of Action
The primary mechanisms through which this compound is thought to exert its cytotoxic effects on cancer cells are outlined below. These hypotheses are based on its structural class and preliminary findings.
-
2.1 Inhibition of DNA Synthesis and Topoisomerase II: A hallmark of anthracycline antibiotics is their ability to intercalate into DNA, thereby obstructing the processes of DNA replication and transcription. This action can lead to the inhibition of topoisomerase II, an enzyme essential for resolving DNA supercoiling during replication. The resulting accumulation of DNA strand breaks triggers cellular stress and damage responses.
-
2.2 Induction of Apoptosis: The genotoxic stress induced by this compound is a potent trigger for the intrinsic pathway of apoptosis. This process is typically mediated by the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell.
-
2.3 Cell Cycle Arrest: By disrupting critical cellular processes such as DNA replication, this compound may activate cell cycle checkpoints. This leads to a halt in cell cycle progression, preventing the proliferation of cancerous cells.
-
2.4 Inhibition of Collagenase: The unique ability of this compound to inhibit collagenase suggests a potential anti-metastatic mechanism. By preventing the degradation of collagen, a major component of the extracellular matrix, this compound may impede the invasion and spread of tumor cells.
Data Presentation
The systematic collection and clear presentation of quantitative data are essential for characterizing the mechanism of action of a novel compound. The following tables provide a framework for organizing experimental results.
Table 1: Known Biological Activity of this compound
| Target | IC50 |
|---|
| Collagenase | 3.7 x 10-7 M[1] |
Table 2: Template for Summarizing this compound Cytotoxicity Data
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
|---|---|---|
| e.g., HeLa (Cervical Cancer) | 48 | To be determined |
| e.g., MCF-7 (Breast Cancer) | 48 | To be determined |
| e.g., A549 (Lung Cancer) | 48 | To be determined |
Table 3: Template for Summarizing Apoptosis Induction Data
| Cell Line | This compound (µM) | % of Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |
|---|---|---|---|
| HeLa | 1 | To be determined | To be determined |
| HeLa | 5 | To be determined | To be determined |
Table 4: Template for Summarizing Cell Cycle Analysis Data
| Cell Line | This compound (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| A549 | 1 | To be determined | To be determined | To be determined |
| A549 | 5 | To be determined | To be determined | To be determined |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the proposed mechanisms of action of this compound.
Protocol: Determination of Cytotoxicity by MTT Assay
Objective: To quantify the dose-dependent cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in each well with 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol: Quantification of Apoptosis by Annexin V and Propidium Iodide Staining
Objective: To measure the extent of apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at concentrations around the predetermined IC50 value for 24 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry. The cell populations should be gated as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol: Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate cell cycle analysis software.
Visualizations: Signaling Pathways and Workflows
The following diagrams provide a visual representation of the hypothesized signaling pathway for this compound-induced apoptosis and a typical experimental workflow.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for .
References
In Vitro Antibacterial Assays for Aranciamycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin A is an anthracycline antibiotic. While the primary focus of research on this compound has been its potential as an inhibitor of collagenase and its ability to inhibit DNA synthesis in tumor cells, its role as an antibacterial agent is less characterized in publicly available literature.[1][2] This document provides an overview of the proposed antibacterial mechanism of action for anthracyclines, detailed protocols for standard in vitro antibacterial assays that can be applied to this compound, and, for comparative purposes, quantitative data from a similarly named but structurally distinct antibiotic, Anthracimycin.
It is important to note that extensive searches of scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains. Therefore, the quantitative data presented below pertains to Anthracimycin, a novel polyketide antibiotic with potent activity against Gram-positive bacteria.[3][4]
Proposed Mechanism of Action of Anthracycline Antibiotics
Anthracycline antibiotics, the class to which this compound belongs, are known to exert their antimicrobial and anticancer effects primarily through the inhibition of DNA topoisomerase II.[5] This enzyme is crucial for managing DNA topology during replication and transcription. By intercalating into the DNA and stabilizing the topoisomerase II-DNA complex, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.
Caption: Proposed mechanism of this compound via Topoisomerase II inhibition.
Data Presentation: Antibacterial Activity of Anthracimycin
Table 1: Minimum Inhibitory Concentration (MIC) of Anthracimycin against Staphylococcus aureus [4]
| Bacterial Strain | MIC (mg/L) |
| MSSA (Methicillin-Susceptible S. aureus) | < 0.25 |
| MRSA (Methicillin-Resistant S. aureus) | < 0.25 |
| VRSA (Vancomycin-Resistant S. aureus) | < 0.25 |
Experimental Protocols
The following are detailed protocols for standard in vitro antibacterial assays that can be utilized to determine the antibacterial activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
This compound stock solution of known concentration
-
Positive control (bacterial culture without antibiotic)
-
Negative control (broth without bacteria)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Prepare a serial two-fold dilution of this compound in MHB directly in the 96-well plate. The concentration range should be chosen based on preliminary screening or expected potency.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
The final volume in each well should be uniform (e.g., 200 µL).
-
Include a positive control well containing only the bacterial suspension in MHB and a negative control well with only MHB.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
Caption: Workflow for Broth Microdilution Assay.
Agar Well Diffusion Assay
This assay is a qualitative or semi-quantitative method to screen for antibacterial activity.
Materials:
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
This compound solution of known concentration
-
Positive control (e.g., a known antibiotic)
-
Negative control (solvent used to dissolve this compound)
-
Incubator
-
Calipers or ruler
Protocol:
-
Prepare MHA plates and allow them to solidify.
-
Using a sterile cotton swab, evenly streak the surface of the agar with the standardized bacterial culture to create a lawn.
-
Aseptically create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution into a designated well.
-
Add the positive and negative controls to separate wells on the same plate.
-
Allow the plates to sit at room temperature for a short period to allow for diffusion of the compound.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
References
- 1. invivochem.net [invivochem.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anthracimycin, a Potent Anthrax Antibiotic from a Marine-Derived Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracimycin Activity Against Contemporary Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Cytotoxicity of Aranciamycin A on Cancer Cell Lines
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corefacilities.iss.it [corefacilities.iss.it]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Anthracycline antibiotics in cancer therapy. Focus on drug resistance [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis induced by anthracycline antibiotics in P388 parent and multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. static.igem.wiki [static.igem.wiki]
Aranciamycin A: Target Identification and Validation - Application Notes and Protocols
Notice to Researchers, Scientists, and Drug Development Professionals:
Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding a compound designated "Aranciamycin A." As such, we are unable to provide detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams related to its target identification and validation.
The following sections provide a generalized framework and established protocols that are broadly applicable to the target identification and validation of novel antimicrobial compounds. These methodologies represent standard approaches in the field of drug discovery and can be adapted for a new chemical entity once its existence and basic biological activity are confirmed.
I. General Strategies for Target Identification of Novel Antimicrobial Agents
The identification of the molecular target of a novel antimicrobial agent is a critical step in its development. The primary goal is to understand its mechanism of action, which informs on its potential efficacy, spectrum of activity, and possible resistance mechanisms. Common strategies include:
-
Affinity-Based Methods: These techniques rely on the specific binding of the antimicrobial compound to its cellular target.
-
Affinity Chromatography: The compound is immobilized on a solid support to capture its binding partners from cell lysates.
-
Chemical Probes: A modified version of the compound with a reporter tag (e.g., biotin, fluorescent dye) is used to label its target.
-
-
Genetic and Genomic Approaches: These methods identify genes that, when altered, confer resistance or hypersensitivity to the compound.
-
Resistant Mutant Selection and Sequencing: Spontaneous or induced resistant mutants are selected, and their genomes are sequenced to identify mutations in the target gene or related pathways.
-
Overexpression Libraries: A library of plasmids carrying different genes is introduced into the susceptible organism. Clones that show increased resistance may be overexpressing the target protein.
-
CRISPR-based Screens: CRISPR/Cas9 technology can be used to systematically knock down or knock out genes to identify those essential for the compound's activity.
-
-
Biochemical and Biophysical Methods: These approaches assess the direct interaction between the compound and a purified potential target protein.
-
Enzyme Inhibition Assays: If the target is an enzyme, the compound's ability to inhibit its activity can be measured.
-
Surface Plasmon Resonance (SPR): This technique measures the binding affinity and kinetics between the compound and its immobilized target.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of the compound to its target, providing thermodynamic parameters of the interaction.
-
II. General Experimental Protocols
Below are generalized protocols for key experiments in antimicrobial target identification and validation.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., "this compound")
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain (e.g., 5 x 10^5 CFU/mL).
-
Include positive (no compound) and negative (no bacteria) control wells.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring absorbance at 600 nm.
Protocol 2: Target Pull-Down using Affinity Chromatography
Objective: To isolate the cellular target of a compound by affinity purification.
Materials:
-
Immobilized compound on a resin (e.g., "this compound" conjugated to NHS-activated Sepharose beads)
-
Bacterial cell lysate
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Prepare a bacterial cell lysate from a susceptible strain.
-
Incubate the cell lysate with the affinity resin to allow the target protein to bind to the immobilized compound.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the resin using an appropriate elution buffer (e.g., high salt, pH change, or free compound).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).
III. Visualization of Methodological Workflows
The following diagrams illustrate common workflows in target identification.
Caption: A generalized workflow for antimicrobial target identification.
Caption: Workflow for affinity chromatography-based target isolation.
IV. Concluding Remarks
The field of antimicrobial drug discovery is in constant need of novel compounds with new mechanisms of action. Should "this compound" be a proprietary or newly discovered molecule, the general methodologies outlined above provide a robust starting point for its characterization. For further progress, it is imperative to first establish the chemical identity and biological activity of the compound through standard analytical and microbiological techniques.
We encourage researchers with access to "this compound" to perform foundational experiments to confirm its existence and bioactivity. Upon obtaining preliminary data, the protocols and strategies described herein can be tailored to elucidate its specific molecular target and mechanism of action.
Developing Aranciamycin A as a Potential Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin A is an anthracycline antibiotic that has demonstrated potential as a therapeutic agent, particularly in the field of oncology. Like other members of the anthracycline class, its mechanism of action is believed to involve the inhibition of DNA synthesis in tumor cells.[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound. The following sections will cover its cytotoxic effects, proposed mechanisms of action including apoptosis induction, cell cycle arrest, generation of reactive oxygen species (ROS), and topoisomerase II inhibition, along with methodologies for their evaluation.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.7 |
| HepG2 | Liver Cancer | Data not available |
| HL-60 | Promyelocytic Leukemia | Data not available |
| KB 3-1 | Cervical Cancer | Data not available |
| NCI-H460 | Lung Cancer | Data not available |
| SW-620 | Colorectal Adenocarcinoma | Data not available |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and exposure time.
Proposed Mechanisms of Action and Experimental Protocols
The anticancer effects of anthracyclines are often multifactorial. Based on the known mechanisms of similar compounds, this compound is hypothesized to act through the following pathways. Detailed protocols for investigating these mechanisms are provided below.
Inhibition of DNA Synthesis
This compound has been reported to inhibit DNA synthesis in tumor cells.[1] This is a hallmark of many anthracycline antibiotics, which can intercalate into DNA, thereby obstructing the processes of replication and transcription.
Protocol 1: DNA Synthesis Inhibition Assay (EdU Incorporation)
This protocol outlines a method to quantify DNA synthesis by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
EdU incorporation assay kit (e.g., Click-iT™ EdU Cell Proliferation Kit)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining: Wash the cells and stain with a nuclear counterstain (e.g., Hoechst 33342) as per the kit instructions.
-
Analysis:
-
Microscopy: Capture images using a fluorescence microscope. Quantify the percentage of EdU-positive cells.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity to determine the percentage of cells that have incorporated EdU.
-
Induction of Apoptosis
A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting:
-
Collect the cell culture supernatant (containing detached cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the detached cells with the supernatant and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Arrest
Many chemotherapeutic agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 2.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Generation of Reactive Oxygen Species (ROS)
Anthracyclines are known to induce the production of ROS, which can lead to oxidative damage to cellular components and trigger cell death.
Protocol 4: Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
DCFH-DA solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat with this compound for the desired time.
-
Loading with DCFH-DA:
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.
-
-
Analysis:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
-
Topoisomerase II Inhibition
Anthracyclines can act as topoisomerase II "poisons," stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks.
Protocol 5: In Vitro Topoisomerase II Inhibition Assay
This protocol assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
This compound
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer
-
ATP
-
Stop solution/loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and varying concentrations of this compound.
-
Enzyme Addition: Add Topoisomerase II enzyme to the reaction mixture.
-
Substrate Addition: Add kDNA to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the stop solution/loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA.
Visualizations
To aid in the conceptualization of the experimental workflows and signaling pathways, the following diagrams are provided.
Caption: Experimental workflow for assessing the anticancer effects of this compound.
References
Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms with Arylomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the exploration of novel antimicrobial agents and a deeper understanding of resistance mechanisms. Arylomycins are a class of natural product antibiotics that represent a promising area of research due to their unique mechanism of action. They inhibit type I signal peptidase (SPase), an essential bacterial enzyme that is not targeted by any currently approved antibiotics.[1][2][3] This novel target makes arylomycins valuable tools for studying bacterial secretion pathways and the development of resistance to new classes of antibiotics.
These application notes provide an overview of the use of arylomycins in antibiotic resistance research, including their mechanism of action, spectrum of activity, and the molecular basis of resistance. Detailed protocols for key experiments are provided to facilitate the study of these compounds and their interactions with bacteria.
Mechanism of Action
Arylomycins exert their antibacterial effect by inhibiting type I signal peptidase (SPase). SPase is a crucial enzyme in the general secretory pathway of bacteria, responsible for cleaving N-terminal signal peptides from proteins that are translocated across the cytoplasmic membrane.[1] By inhibiting SPase, arylomycins prevent the maturation of these proteins, leading to their accumulation in the cell membrane and subsequent disruption of essential cellular processes. This ultimately results in either bacteriostatic (inhibition of growth) or bactericidal (cell death) effects, depending on the bacterial species and growth conditions.[1]
Bacterial Resistance to Arylomycins
The primary mechanism of natural and evolved resistance to arylomycins is through specific mutations in the gene encoding SPase.[4] Notably, the presence of a proline residue at a specific position in the SPase enzyme (e.g., position 29 in Staphylococcus aureus SpsB or position 84 in Escherichia coli LepB) confers a high level of resistance.[1][4][5] This resistance is attributed to a reduced binding affinity of the arylomycin to the mutated SPase.[1] Strains of bacteria that lack this proline residue are generally more susceptible to arylomycins.[4]
Another mechanism of resistance, particularly in Gram-negative bacteria, is the prevention of the antibiotic from reaching its target due to the outer membrane barrier.[6] Overcoming this barrier is a key challenge in the development of broad-spectrum arylomycin derivatives.[6][7]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Arylomycin A-C16 and a synthetic analog, G0775, against various bacterial strains. These values illustrate the impact of SPase mutations on arylomycin susceptibility.
Table 1: MIC of Arylomycin A-C16 against Sensitive and Resistant Bacterial Strains
| Bacterial Strain | Relevant Genotype | MIC (µg/mL) |
| Staphylococcus epidermidis RP62A | Wild Type (Sensitive SPase) | 0.25[4] |
| Staphylococcus epidermidis PAS9001 | spsB(S29P) (Resistant SPase) | 8[5] |
| Staphylococcus aureus NCTC 8325 | Wild Type (spsB with Pro29) | >128[5] |
| Staphylococcus aureus PAS8001 | spsB(P29S) | 32[5] |
| Escherichia coli MG1655 | Wild Type (lepB with Pro84) | >128[5] |
| Escherichia coli PAS0260 | lepB(P84L) | 16[5] |
| Pseudomonas aeruginosa PAO1 | Wild Type (lepB with Pro84) | >128[5] |
| Pseudomonas aeruginosa PAS2006 | lepB(P84L) | 4[5] |
Table 2: MIC of Optimized Arylomycin (G0775) against Multidrug-Resistant (MDR) Strains
| Bacterial Strain | MIC90 (µg/mL) |
| MDR Acinetobacter baumannii | ≤4 |
| MDR Pseudomonas aeruginosa | ≤16 |
MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains. Data for G0775 is qualitative as presented in the source.[7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an arylomycin against a bacterial strain, a standard method for assessing antibiotic susceptibility.[8][9][10][11]
Materials:
-
Arylomycin compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Antibiotic Stock Solution: Dissolve the arylomycin in a suitable solvent to a known concentration (e.g., 10 mg/mL).
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the arylomycin stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculate the Plate: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the arylomycin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Arylomycin Resistance Mutant Selection and Analysis
This protocol describes a method for selecting for arylomycin-resistant mutants and identifying the genetic basis of resistance.[4]
Materials:
-
Arylomycin compound
-
Susceptible bacterial strain
-
Agar plates containing varying concentrations of arylomycin
-
Sterile culture tubes and broth
-
DNA extraction kit
-
PCR reagents and primers for the spsB or lepB gene
-
Sanger sequencing or whole-genome sequencing services
Procedure:
-
Mutant Selection: a. Grow a culture of the susceptible bacterial strain to a high density (e.g., 109 CFU/mL). b. Plate the high-density culture onto agar plates containing arylomycin at a concentration 4-8 times the MIC. c. Incubate the plates at 37°C for 24-48 hours.
-
Isolate and Confirm Resistance: a. Pick individual colonies that grow on the arylomycin-containing plates. b. Streak the isolated colonies onto fresh arylomycin-containing and antibiotic-free agar plates to confirm the resistance phenotype. c. Determine the MIC of the resistant mutants as described in Protocol 1.
-
Genetic Analysis: a. Extract genomic DNA from the confirmed resistant mutants and the parental susceptible strain. b. Amplify the spsB (for Gram-positives) or lepB (for Gram-negatives) gene using PCR. c. Sequence the PCR products to identify mutations. d. Alternatively, perform whole-genome sequencing to identify all potential resistance-conferring mutations.
Visualizations
Caption: Arylomycin inhibits the cleavage of preproteins by SPase.
Caption: Mutation in SPase confers resistance to Arylomycin.
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efforts toward broadening the spectrum of arylomycin antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 9. bmglabtech.com [bmglabtech.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
Formulation of Aranciamycin A for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin A is an anthracycline antibiotic that has demonstrated promising antitumor and Gram-positive antibiotic properties. As a member of the anthracycline class of compounds, its mechanism of action is believed to involve the inhibition of DNA synthesis in tumor cells.[1] This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, based on the known properties of this compound and general practices for related anthracycline compounds. Due to the limited publicly available data on the in vivo use of this compound, the following protocols should be considered as a starting point for formulation development and will require optimization for specific animal models and experimental goals.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for developing a successful in vivo formulation.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₁₀ | N/A |
| Molecular Weight | 500.49 g/mol | N/A |
| Appearance | Orange solid | N/A |
| Solubility | Soluble in methanol or DMSO | N/A |
| Storage | -20°C | N/A |
Proposed Mechanism of Action and Signaling Pathway
Anthracyclines typically exert their cytotoxic effects through a combination of mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These actions can trigger various signaling pathways, leading to cell cycle arrest and apoptosis.[2][3][4] Studies on Aranciamycin analogs have shown that derivatives with a hydroxyl group at the C1 position exhibit increased antitumor activity, suggesting that this structural feature may be important for its biological function.[2]
Based on the known mechanisms of anthracyclines, a putative signaling pathway for this compound is proposed below. This pathway involves the induction of DNA damage, leading to the activation of the p53 tumor suppressor protein. Activated p53 can then trigger apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.
Caption: Putative signaling cascade of this compound leading to apoptosis.
In Vivo Formulation Protocols
The solubility of this compound in DMSO provides a basis for creating a stock solution that can be further diluted into a biocompatible vehicle for administration. The following protocols are suggested for preparing formulations for intraperitoneal (IP) and intravenous (IV) injection in murine models. It is critical to perform a dose-finding study to determine the maximum tolerated dose (MTD) before initiating efficacy studies.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be a clear orange color.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Formulation for Intraperitoneal (IP) Injection
This formulation uses a co-solvent system to maintain the solubility of this compound in an aqueous solution suitable for IP administration.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
PEG400 (Polyethylene glycol 400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol:
-
In a sterile tube, add the required volume of this compound stock solution.
-
Add PEG400 to the tube. A common starting ratio is 1:4 (v/v) of DMSO:PEG400.
-
Add Tween 80. A typical concentration is 5-10% of the final volume.
-
Vortex the mixture until it is a homogenous solution.
-
Slowly add sterile saline or PBS to the desired final concentration, while vortexing, to create a clear solution or a stable emulsion. A common final vehicle composition is 5-10% DMSO, 20-40% PEG400, 5-10% Tween 80, and the remainder saline or PBS.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, adjust the vehicle component ratios.
-
Administer the formulation to the animals immediately after preparation.
Example Formulation for a 10 mg/kg dose in a 20g mouse (0.2 mL injection volume):
-
Target concentration: 1 mg/mL
-
Final volume: 1 mL
-
Vehicle composition: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline
-
100 µL of 10 mg/mL this compound stock in DMSO
-
300 µL PEG400
-
50 µL Tween 80
-
550 µL Saline
-
Formulation for Intravenous (IV) Injection
For IV administration, it is crucial to minimize the concentration of organic solvents to avoid vascular irritation and toxicity. A more dilute formulation is recommended.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Solutol HS 15 (or other suitable solubilizing agent)
-
Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
Protocol:
-
In a sterile tube, add the required volume of this compound stock solution.
-
Add a suitable solubilizing agent like Solutol HS 15. The ratio will need to be optimized, but a starting point could be 1:2 (v/v) of DMSO:Solutol HS 15.
-
Vortex to mix thoroughly.
-
Slowly add sterile saline or D5W to the desired final concentration while vortexing. The final concentration of DMSO should be kept as low as possible, ideally below 5%.
-
Filter the final formulation through a 0.22 µm sterile filter before administration.
-
Administer the formulation to the animals immediately after preparation.
Experimental Design and Workflow
A systematic approach is necessary to evaluate the in vivo efficacy and safety of a new this compound formulation.
Caption: A typical workflow for preclinical in vivo evaluation of this compound.
Quantitative Data Tables (Hypothetical Examples)
As no specific in vivo data for this compound is currently available, the following tables are provided as templates for organizing experimental data.
Table 1: Maximum Tolerated Dose (MTD) Study
| Dose (mg/kg) | Administration Route | Number of Animals | Morbidity/Mortality | Body Weight Change (%) | Observations |
| 5 | IP | 5 | 0/5 | +5% | Normal |
| 10 | IP | 5 | 0/5 | +2% | Mild lethargy post-injection |
| 20 | IP | 5 | 1/5 | -8% | Significant lethargy, ruffled fur |
| 40 | IP | 5 | 3/5 | -15% | Severe lethargy, hunched posture |
Table 2: Pharmacokinetic Parameters
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 10 (IP) | Data | Data | Data | Data |
| 5 (IV) | Data | Data | Data | Data |
Table 3: Antitumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | q.d. | Data | 0 |
| This compound | 10 | q.d. | Data | Data |
| Positive Control | e.g., Doxorubicin | Dose | Schedule | Data |
Conclusion
The formulation of this compound for in vivo studies requires careful consideration of its solubility and the intended route of administration. The provided protocols, based on the known properties of this compound and general practices for anthracyclines, offer a solid starting point for researchers. However, it is imperative to conduct thorough formulation optimization and toxicity studies to establish a safe and effective dosing regimen for preclinical efficacy evaluation. The proposed signaling pathway provides a framework for investigating the molecular mechanisms underlying the antitumor activity of this compound. Further research is needed to validate these protocols and elucidate the specific biological effects of this promising compound.
References
- 1. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aranciamycin analogs generated by combinatorial biosynthesis show improved antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
Aranciamycin A as a Molecular Probe in Cell Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin A is a member of the anthracycline class of antibiotics, a group of compounds renowned for their potent anticancer and antimicrobial activities. While extensively studied for their therapeutic effects, the intrinsic physicochemical properties of anthracyclines, such as their color and potential fluorescence, also make them valuable tools for cell biology research. This compound, an orange-yellow compound, holds promise as a molecular probe for cellular imaging and analysis. Its ability to intercalate into DNA and interact with cellular components can be harnessed to visualize cellular structures and processes.
This document provides detailed application notes and protocols for the potential use of this compound as a molecular probe in cell biology. The information is based on the known characteristics of the broader anthracycline family and specific cytotoxicity data available for this compound.
Data Presentation
The biological activity of this compound has been evaluated against a range of cell lines, providing insights into its cytotoxic potential. This data is crucial for determining appropriate concentrations for use as a molecular probe, aiming for concentrations that allow for clear visualization with minimal cytotoxic effects.
Table 1: Cytotoxicity Profile of this compound
| Cell Line/Organism | Cell Type | IC50 (µM) | Reference |
| Bacillus subtilis | Gram-positive bacterium | >1.1 | [1] |
| Staphylococcus aureus | Gram-positive bacterium | >1.1 | [1] |
| Mycobacterium bovis (BCG) | Acid-fast bacterium | 0.7-1.7 | [1][2] |
| HepG2 | Human liver cancer | >7.5 | [1][3] |
| A549 | Human lung cancer | >7.5 | [3] |
| HCT-116 | Human colon cancer | >7.5 | [3] |
Signaling Pathways
The primary mechanism of action for anthracycline antibiotics involves their interaction with DNA and the inhibition of topoisomerase II. This interference with essential cellular processes ultimately leads to cell cycle arrest and apoptosis. The following diagram illustrates a generalized signaling pathway for anthracyclines like this compound.
Caption: Generalized signaling pathway of anthracyclines.
Experimental Protocols
While specific protocols for this compound as a molecular probe are not yet established, the following methodologies are proposed based on techniques used for other fluorescent anthracyclines. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Cellular Localization of this compound using Fluorescence Microscopy
Objective: To visualize the subcellular localization of this compound in cultured cells.
Materials:
-
This compound
-
Cell culture medium
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (hypothetically, excitation around 480-500 nm and emission around 520-550 nm, based on its color).
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 60-70% confluency.
-
This compound Incubation: Prepare a working solution of this compound in cell culture medium. A starting concentration range of 0.1 - 5 µM is recommended. Remove the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells three times with warm PBS to remove excess this compound.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.
-
Nuclear Counterstaining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images using the appropriate channels for this compound (e.g., green channel) and DAPI (blue channel).
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aranciamycin A Production in Streptomyces Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Aranciamycin A from Streptomyces fermentation.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well, but the this compound yield is consistently low. What are the initial troubleshooting steps?
A1: Low yield despite good growth is a common issue in secondary metabolite production. Here’s a checklist of initial factors to investigate:
-
Fermentation Medium Composition: Ensure your carbon and nitrogen sources are optimal for polyketide production, not just biomass accumulation. High concentrations of readily metabolized sugars like glucose can sometimes repress secondary metabolite biosynthesis.
-
Aeration and Dissolved Oxygen (DO): Inadequate oxygen supply is a frequent limiting factor. Check your agitation speed and aeration rate to ensure sufficient DO levels throughout the fermentation.
-
pH of the Medium: The optimal pH for growth may not be the same as for antibiotic production. Monitor and control the pH of the culture, as secondary metabolism is often sensitive to pH shifts.
-
Inoculum Quality: The age and density of your seed culture can significantly impact the production phase. Standardize your inoculum preparation protocol.
Q2: How does the choice of carbon source affect this compound production?
A2: The carbon source is critical not only as a nutrient but also as a regulator of secondary metabolism. While glucose is a common carbon source for Streptomyces growth, high concentrations can lead to carbon catabolite repression, inhibiting the production of secondary metabolites like this compound.[1][2] It is often beneficial to use more complex carbohydrates or a combination of carbon sources that are consumed more slowly, allowing for a distinct growth phase followed by a robust production phase.
Q3: What is the role of the nitrogen source in improving this compound yield?
A3: Nitrogen sources are essential for synthesizing the enzymes required for both primary and secondary metabolism. The type and concentration of the nitrogen source can significantly influence antibiotic production. Complex nitrogen sources like soybean meal, peptone, or yeast extract often provide a sustained release of nutrients and precursor molecules that can enhance the yield of polyketides.[3]
Q4: Are there any specific genetic strategies to enhance this compound production?
A4: Yes, genetic engineering offers powerful tools for yield improvement. Since this compound is a type II polyketide, its biosynthesis is governed by a specific gene cluster.[4] Strategies include:
-
Overexpression of Pathway-Specific Activators: Identify and overexpress positive regulatory genes within the this compound biosynthetic gene cluster.
-
Deletion of Repressors: Knocking out negative regulatory genes can de-repress the biosynthetic pathway, leading to increased production.
-
Precursor Supply Enhancement: Engineer primary metabolic pathways to increase the intracellular pool of precursor molecules required for this compound biosynthesis.
Troubleshooting Guides
Issue 1: Low or No this compound Production
| Possible Cause | Suggested Solution |
| Suboptimal Fermentation Medium | Screen different carbon and nitrogen sources. See Table 1 for an illustrative example of the effect of carbon sources on polyketide production. |
| Incorrect pH | Monitor the pH profile of your fermentation. Perform a pH optimization study, testing a range from 6.0 to 8.0. |
| Insufficient Aeration | Increase the agitation speed in shake flasks or the aeration rate in a bioreactor to maintain a dissolved oxygen level above 20%. |
| Poor Inoculum | Optimize the age and size of the inoculum. A typical starting point is a 5-10% (v/v) inoculum from a 48-72 hour old seed culture. |
Issue 2: High Biomass but Low Product Titer
| Possible Cause | Suggested Solution |
| Carbon Catabolite Repression | Replace or supplement glucose with a slower-metabolized carbon source like starch or glycerol. See Table 2 for an example of how glucose concentration can affect antibiotic production. |
| Nutrient Limitation in Production Phase | Implement a fed-batch strategy to supply key nutrients during the stationary phase when this compound production is expected to be highest. |
| Feedback Inhibition | Investigate if this compound itself inhibits its own production. If so, consider in-situ product removal strategies. |
Data on Fermentation Parameters
Table 1: Illustrative Example of the Effect of Different Carbon Sources on Polyketide Yield in Streptomyces
| Carbon Source (20 g/L) | Biomass (g/L) | Polyketide Yield (mg/L) |
| Glucose | 8.5 | 120 |
| Starch | 7.2 | 250 |
| Glycerol | 6.8 | 180 |
| Maltose | 8.1 | 150 |
Note: This data is illustrative and based on general trends observed for polyketide production in Streptomyces. Actual results for this compound may vary.
Table 2: Illustrative Example of the Effect of Glucose Concentration on Anthracycline (a Type II Polyketide) Production in Streptomyces peucetius [5]
| Glucose Concentration (mM) | Relative Anthracycline Production (%) |
| 50 | 100 |
| 100 | 75 |
| 300 | 40 |
Note: This data is adapted from studies on a related polyketide and serves as an example of carbon catabolite repression.
Experimental Protocols
Protocol 1: Fermentation for this compound Production
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with a loopful of Streptomyces spores from a mature agar plate.
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate a 1 L flask containing 200 mL of production medium with the seed culture (5-10% v/v). A suitable production medium could be based on soybean meal and a selected carbon source.
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 7-10 days.
-
Withdraw samples aseptically at regular intervals for analysis of biomass, pH, and this compound concentration.
-
Protocol 2: Extraction of this compound from Fermentation Broth
-
Cell Separation: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction:
-
Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
-
Storage: Store the dried extract at -20°C for further analysis.
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation: Dissolve the crude extract in a known volume of methanol or a suitable mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (General Guidance):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a purified this compound standard.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.[8]
-
Visualizations
Biosynthetic Pathway and Regulation
References
- 1. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 7. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Aranciamycin A stability issues in different solvents and pH
This technical support center provides guidance on the stability of Aranciamycin A in various solvents and pH conditions. The information is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.
Disclaimer: Publicly available stability data for this compound is limited. Therefore, the quantitative data presented in this guide is illustrative and based on the general behavior of anthracycline antibiotics. It is strongly recommended to perform compound-specific stability studies for your particular experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in methanol and dimethyl sulfoxide (DMSO).[1] For biological experiments, DMSO is a common choice. However, it is crucial to consider the final concentration of DMSO in your assay, as it can have cytotoxic effects.
Q2: What is the recommended long-term storage condition for this compound?
A2: For long-term storage, this compound should be kept at -20°C as a solid.[1] Stock solutions in DMSO or methanol should also be stored at -20°C and ideally aliquoted to avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound?
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. If required for an experiment, fresh solutions should be prepared. Based on stability studies of other anthracyclines, significant degradation can occur at room temperature over 24-48 hours, depending on the solvent and pH.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound activity in my experiments.
-
Question: Could the solvent be causing degradation? Answer: While DMSO and methanol are recommended for initial solubilization, the final aqueous buffer used in your experiment is critical. Ensure the pH of your final solution is within a stable range for anthracyclines, ideally between 4 and 7. Avoid highly basic conditions.
-
Question: Is my stock solution stable? Answer: Repeated freeze-thaw cycles can degrade the compound. It is best practice to prepare single-use aliquots of your stock solution. Also, verify the age and storage conditions of your solid this compound.
Issue 2: My this compound solution appears to have precipitated.
-
Question: What could be causing precipitation? Answer: Precipitation can occur if the solubility limit is exceeded in the final aqueous buffer. This compound has limited aqueous solubility. Ensure that the final concentration of the organic co-solvent (like DMSO or methanol) is sufficient to maintain solubility, while also being compatible with your experimental system.
-
Question: Could the pH of the buffer be a factor? Answer: Yes, changes in pH can affect the solubility of a compound. Check the pH of your buffer and consider if it is suitable for this compound.
Issue 3: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC).
-
Question: What could these extra peaks be? Answer: These peaks may represent degradation products of this compound. Anthracyclines can degrade via hydrolysis or oxidation. The degradation pattern can be influenced by pH, light exposure, and the presence of oxidizing agents.
-
Question: How can I minimize degradation during my analysis? Answer: Protect your solutions from light. Prepare fresh dilutions for analysis and use a suitable mobile phase for HPLC that maintains the stability of the compound during the run. The stability of anthracyclines is dependent on the pH of the solution.
Data on this compound Stability (Illustrative)
The following tables present hypothetical stability data for this compound to illustrate potential outcomes. This data is not from experimental studies on this compound and should be used for guidance purposes only.
Table 1: Illustrative Stability of this compound in Different Solvents at -20°C
| Solvent | Concentration | Storage Duration (Days) | Remaining Compound (%) |
| DMSO | 10 mM | 30 | >98% |
| Methanol | 10 mM | 30 | >95% |
Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer (2% DMSO) at 25°C
| pH | Time (hours) | Remaining Compound (%) |
| 4.0 | 24 | 95% |
| 7.0 | 24 | 90% |
| 8.5 | 24 | 75% |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the chemical stability of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in HPLC-grade DMSO or methanol to a known concentration (e.g., 10 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired solvents (e.g., different aqueous buffers with varying pH, cell culture media) to the final test concentration.
-
Protect the samples from light by using amber vials or covering them with aluminum foil.
-
Store the samples under the desired temperature conditions (e.g., -20°C, 4°C, 25°C).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for anthracyclines.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection is typically performed using a UV-Vis detector at a wavelength appropriate for this compound.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing the stability of this compound.
References
Troubleshooting Aranciamycin A purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Aranciamycin A using chromatography.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Question 1: Why is the yield of this compound consistently low after column chromatography?
Possible Causes and Solutions:
-
Compound Degradation on Silica Gel: this compound, like many natural products, may be sensitive to the acidic nature of standard silica gel.
-
Solution: Before loading your sample, test the stability of this compound on a TLC plate. Spot your crude extract and let it sit for a few hours before developing to see if degradation occurs. If degradation is observed, consider using deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase such as alumina.
-
-
Improper Mobile Phase Polarity: The chosen solvent system may not be optimal for eluting this compound effectively.
-
Solution: Perform thorough TLC analysis with a range of solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to identify the optimal mobile phase for separation and elution. The ideal system should provide a retention factor (Rf) of 0.2-0.3 for this compound.
-
-
Co-elution with Other Compounds: Impurities with similar polarity may be eluting with your target compound, leading to a lower purity and perceived lower yield of the isolated fraction.
-
Solution: Employ gradient elution to improve separation. If co-elution persists, a secondary purification step using a different chromatographic technique, such as reverse-phase HPLC, may be necessary.
-
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.
-
Solution: If you suspect irreversible binding to silica, consider using a different adsorbent like Florisil® or Diaion® HP-20.
-
Question 2: My this compound peak is broad or shows tailing during HPLC analysis. What could be the cause?
Possible Causes and Solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Secondary Interactions with Stationary Phase: Residual silanol groups on C18 columns can interact with polar functional groups on this compound, causing tailing.
-
Solution: Use an end-capped HPLC column to minimize silanol interactions. Alternatively, adding a small amount of a competing base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: Experiment with different mobile phase pH values to find the optimal condition for sharp, symmetrical peaks.
-
-
Column Contamination or Degradation: Over time, HPLC columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile) to remove contaminants. If the problem persists, the column may need to be replaced.
-
Question 3: I am observing extra peaks in my chromatogram that I suspect are degradation products or impurities. How can I identify and minimize them?
Possible Causes and Solutions:
-
Degradation During Extraction or Purification: this compound may be unstable under certain conditions (e.g., exposure to light, high temperatures, or extreme pH). The formation of "aranciamycin anhydride" is a potential degradation pathway.
-
Solution: Minimize exposure of the sample to harsh conditions. Perform extractions and purifications at room temperature or below, and protect the sample from light. Analyze samples promptly after preparation.
-
-
Presence of Related Analogs from Fermentation: The Streptomyces strain may produce structurally similar analogs of this compound.
-
Solution: Optimize the chromatographic method to achieve baseline separation of these impurities. This may involve using a high-resolution column, adjusting the mobile phase composition, or using a shallower gradient.
-
-
Contamination from Solvents or Equipment: Impurities can be introduced from contaminated solvents or improperly cleaned glassware.
-
Solution: Use high-purity solvents and ensure all glassware and equipment are thoroughly cleaned before use.
-
Experimental Protocols
Protocol 1: General Extraction of this compound from Streptomyces echinatus Fermentation Broth
-
Fermentation: Culture Streptomyces echinatus in a suitable production medium for 7-10 days.
-
Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extraction:
-
Extract the culture filtrate twice with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column (e.g., 230-400 mesh) in a suitable non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common gradient is a stepwise increase of ethyl acetate in hexane (e.g., from 100% hexane to 100% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to yield purified this compound.
Protocol 3: Purity Analysis by Reverse-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is commonly used.
-
Gradient: A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis of a pure sample).
-
Injection Volume: 10-20 µL.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in Column Chromatography
| Possible Cause | Recommended Action | Expected Outcome |
| Compound Degradation | Use deactivated silica or an alternative stationary phase. | Improved yield and reduced degradation products. |
| Improper Mobile Phase | Optimize solvent system using TLC. | Better separation and more efficient elution. |
| Co-elution of Impurities | Employ gradient elution or a secondary purification step. | Higher purity of the isolated fraction. |
| Irreversible Adsorption | Use a different adsorbent material. | Recovery of the compound from the column. |
Table 2: HPLC Troubleshooting for Poor Peak Shape
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary silanol interactions | Use an end-capped column or add an acid modifier to the mobile phase. |
| Peak Broadening | Column overload | Dilute the sample and re-inject. |
| Split Peaks | Column void or channeling | Repack or replace the column. |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Optimizing Aranciamycin A bioassay conditions and readouts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aranciamycin A in bioassays. The information is tailored for scientists and drug development professionals to optimize experimental conditions and interpret results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in methanol or Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to keep it at -20°C.
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated antitumor and Gram-positive antibiotic activity. It is also a potent inhibitor of Clostridium histolyticum collagenase.
Q3: What is a known IC50 value for this compound?
A3: this compound has a reported IC50 of 3.7 x 10⁻⁷ M for the inhibition of Clostridium histolyticum collagenase.
Q4: How can I prepare this compound for cell-based assays?
A4: Prepare a concentrated stock solution of this compound in sterile DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in your experiments.
Q5: What are common issues when dissolving hydrophobic compounds like this compound in aqueous media?
A5: A common issue is the precipitation of the compound when the DMSO stock solution is diluted into the aqueous cell culture medium. To mitigate this, add the DMSO stock dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
Troubleshooting Guides
Cytotoxicity Assays
Problem: High variability or inconsistent IC50 values in cytotoxicity assays.
Possible Causes & Solutions:
-
Compound Precipitation: this compound, being hydrophobic, may precipitate out of solution when diluted into aqueous culture media.
-
Solution: After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant to treat your cells. Be aware that this may lower the effective concentration. Alternatively, perform serial dilutions of the DMSO stock in the culture medium with vigorous mixing.
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent cell counting method and seed plates evenly. Allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding this compound.
-
-
Assay Endpoint and Incubation Time: The observed cytotoxicity can be time-dependent.
-
Solution: Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.
-
-
DMSO Concentration: High concentrations of DMSO can be cytotoxic.
-
Solution: Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (generally ≤ 0.5%). Always include a vehicle control with the highest concentration of DMSO used.
-
Problem: No significant cytotoxicity observed at expected concentrations.
Possible Causes & Solutions:
-
Compound Inactivity: The compound may have degraded.
-
Solution: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Cell Line Resistance: The chosen cell line may be inherently resistant to this compound.
-
Solution: If possible, test this compound on a panel of different cancer cell lines to identify sensitive models.
-
-
Sub-optimal Assay Conditions: The assay readout may not be sensitive enough, or the incubation time may be too short.
-
Solution: Consider using a more sensitive cytotoxicity assay. Extend the incubation time to allow for the compound to exert its effect.
-
Antimicrobial Susceptibility Testing
Problem: Inconsistent or no zones of inhibition in disk diffusion assays.
Possible Causes & Solutions:
-
Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible results.
-
Solution: Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent bacterial lawn.
-
-
Agar Depth and Medium: The depth of the agar and the type of medium can affect the diffusion of the antibiotic.
-
Solution: Use Mueller-Hinton agar with a consistent depth in all plates as recommended by standard protocols (e.g., CLSI guidelines).
-
-
Disk Potency: The antibiotic disks may have lost potency.
-
Solution: Use commercially available, standardized antibiotic disks and store them under recommended conditions. Ensure disks are firmly pressed onto the agar surface.
-
Problem: Difficulty in determining the Minimum Inhibitory Concentration (MIC) in broth dilution assays.
Possible Causes & Solutions:
-
Compound Stability in Broth: this compound may degrade in the broth over the incubation period.[1][2][3]
-
Solution: Consider the stability of this compound in your chosen broth and incubation conditions. It may be necessary to perform stability studies or use fresh preparations.
-
-
"Skipped" Wells or Trailing Endpoints: This can occur due to partial inhibition of bacterial growth.
-
Solution: Read the MIC as the lowest concentration that completely inhibits visible growth. For some bacteriostatic agents, a slight haze or a small button of cells at the bottom of the well may be disregarded. Adherence to standardized reading procedures is crucial.
-
-
Bacterial Contamination: Contamination of the bacterial culture will lead to erroneous results.
-
Solution: Always work under aseptic conditions and perform quality control checks on your bacterial strains and media.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Methanol | Soluble |
| DMSO | Soluble |
Table 2: Reported Biological Activity of this compound
| Activity | Target | IC50 |
| Enzyme Inhibition | Clostridium histolyticum collagenase | 3.7 x 10⁻⁷ M |
| Antimicrobial | Gram-positive bacteria | Not specified |
| Antitumor | Various | Not specified |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Include wells for untreated cells (negative control) and vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a general method for determining the MIC of this compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for a typical MTT-based cytotoxicity assay.
References
- 1. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability studies with tigecycline in bacterial growth medium and impact of stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Aranciamycin A During Storage
Important Disclaimer: Information regarding the specific chemical properties, stability, and degradation pathways of Aranciamycin A is not available in the public scientific literature. Therefore, this technical support guide provides general recommendations for minimizing the degradation of antibiotic compounds based on established principles for various classes of antibiotics. These guidelines may not be optimal for this compound, and it is crucial to perform compound-specific stability studies to determine the ideal storage and handling conditions.
This guide is intended for researchers, scientists, and drug development professionals to help mitigate common issues encountered during the storage and handling of antibiotic compounds.
Troubleshooting Guide
This section addresses specific issues that may indicate degradation of an antibiotic compound during storage and experimentation.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Color change of the solid compound or solution. | Oxidation, photodegradation, or chemical reaction with contaminants. | 1. Immediately protect the compound from light. 2. Purge the storage container with an inert gas (e.g., argon or nitrogen). 3. Verify the purity of the solvent and use only high-purity, degassed solvents. 4. Perform analytical testing (e.g., HPLC, UV-Vis spectroscopy) to assess purity and identify potential degradation products. |
| Decreased antimicrobial activity in bioassays. | Chemical degradation of the active compound. | 1. Review storage conditions (temperature, humidity, light exposure) and compare them to recommended practices for similar antibiotic classes. 2. Prepare fresh solutions from a new stock of the compound for subsequent experiments. 3. Quantify the compound's concentration in the stock solution using a validated analytical method (e.g., HPLC-UV). |
| Precipitation or cloudiness in a stored solution. | Compound degradation leading to insoluble products, exceeding solubility limits at the storage temperature, or solvent evaporation. | 1. Allow the solution to equilibrate to room temperature to see if the precipitate redissolves. 2. If precipitation persists, centrifuge the solution and analyze both the supernatant and the precipitate to identify the components. 3. Re-evaluate the chosen solvent and concentration for long-term stability. Consider preparing smaller, fresh batches of the solution. |
| Appearance of new peaks in HPLC chromatograms. | Formation of degradation products. | 1. Attempt to identify the degradation products using mass spectrometry (LC-MS). 2. Investigate potential degradation pathways (e.g., hydrolysis, oxidation) based on the mass of the degradation products. 3. Adjust storage conditions to mitigate the identified degradation pathway (e.g., store in a desiccator to prevent hydrolysis). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal general storage conditions for antibiotic compounds in solid form?
A1: For solid-state antibiotic compounds, it is generally recommended to store them in a cool, dark, and dry environment. Specific temperature recommendations are provided in the table below. The use of a desiccator can help to minimize exposure to moisture, which can lead to hydrolysis.[1][2] For compounds sensitive to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: How should I prepare and store stock solutions of antibiotic compounds?
A2: Stock solutions should be prepared using high-purity, sterile solvents. The choice of solvent can significantly impact stability. It is recommended to prepare concentrated stock solutions in aprotic solvents like DMSO or DMF and store them in small aliquots at low temperatures to minimize freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh whenever possible.
Q3: What factors can accelerate the degradation of antibiotics in solution?
A3: Several factors can accelerate degradation, including:
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[2]
-
pH: The stability of many antibiotics is pH-dependent. Hydrolysis can be catalyzed by both acidic and basic conditions.
-
Light: Exposure to UV or even visible light can cause photodegradation of photosensitive compounds.[1][3][4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[5]
-
Presence of metal ions: Metal ions can catalyze degradation reactions.[6]
Q4: How can I determine if my antibiotic compound is degrading?
A4: The most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of the compound over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Biological assays can also be used to assess the potency of the antibiotic, where a decrease in activity suggests degradation.
Experimental Protocols
Protocol 1: General Stability Assessment of an Antibiotic in Solution
Objective: To determine the stability of an antibiotic in a specific solvent under various storage conditions.
Materials:
-
Antibiotic compound
-
High-purity solvent (e.g., DMSO, water, phosphate-buffered saline)
-
Amber glass vials
-
HPLC system with a suitable column and detector
-
Incubators or water baths set at different temperatures
-
Light chamber with a controlled light source (optional)
Methodology:
-
Prepare a stock solution of the antibiotic in the chosen solvent at a known concentration.
-
Aliquot the solution into several amber glass vials.
-
Store the vials under different conditions:
-
Temperature: 4°C, 25°C (room temperature), and 37°C.
-
Light exposure: Protected from light (wrapped in foil) and exposed to a controlled light source.
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.
-
Analyze the samples by HPLC to determine the concentration of the parent antibiotic.
-
Calculate the percentage of the remaining antibiotic at each time point relative to the initial concentration. A compound is often considered stable if the concentration remains ≥90% of the initial concentration.[7]
Quantitative Data Summary
The following table summarizes general stability data for different classes of antibiotics under various conditions. Note: This is generalized data and may not be representative of this compound.
| Antibiotic Class | Storage Condition | Solvent | Stability (Time to 10% degradation) |
| Anthracyclines | 4°C, protected from light | 5% Dextrose in Water | > 7 days |
| Glycopeptides | 4°C | 5% Dextrose | > 58 days[8] |
| Aminoglycosides | 2-8°C | Water for Injection | Up to 30 days |
| β-lactams | 4°C | Saline | 24-72 hours |
Visualizations
Below are diagrams illustrating common degradation pathways and an experimental workflow for stability testing.
Caption: Major chemical degradation pathways for antibiotic compounds.
Caption: Workflow for assessing the stability of an antibiotic.
References
- 1. viallabeller.com [viallabeller.com]
- 2. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 3. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helapet.co.uk [helapet.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Factors affecting the hydrolysis of the antibiotic amoxicillin in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.unina.it [iris.unina.it]
Dealing with batch-to-batch variability of Aranciamycin A production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Aranciamycin A production for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch variability a concern?
This compound is a type II polyketide antibiotic produced by the filamentous bacterium Streptomyces echinatus.[1][2] Like many secondary metabolites, its production is sensitive to a variety of environmental and physiological factors, which can lead to significant differences in yield between fermentation batches. This variability can hinder research, delay drug development timelines, and complicate process scale-up.
Q2: What are the primary causes of batch-to-batch variability in this compound production?
The main sources of variability can be categorized into three areas:
-
Inoculum Quality: Inconsistent spore preparations, age of the seed culture, and genetic instability of the production strain can all lead to variable fermentation performance.
-
Fermentation Conditions: Minor deviations in media composition (carbon, nitrogen, phosphate sources), pH, temperature, dissolved oxygen, and agitation can significantly impact this compound biosynthesis.[1][3][4][5]
-
Precursor Supply: this compound is a polyketide, synthesized from simple metabolic precursors like acetyl-CoA and malonyl-CoA.[3][6][7][8] Fluctuations in the intracellular pools of these precursors, which are derived from primary metabolism, directly affect the final product yield.[6][9]
Q3: How is this compound biosynthesis regulated?
The production of this compound is controlled by a complex regulatory network. This includes cluster-situated regulators (CSRs) within the this compound biosynthetic gene cluster and global regulators that respond to nutritional and environmental signals.[9][10] Key regulatory protein families, such as Streptomyces Antibiotic Regulatory Proteins (SARPs), play a crucial role in activating the expression of the biosynthetic genes. Genetic modifications affecting these regulatory elements can either enhance or suppress production.[2]
Troubleshooting Guides
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent Inoculum | Ensure consistent spore stock preparation and storage. Use a standardized protocol for seed culture development. | Spore Stock Preparation: 1. Grow S. echinatus on a suitable agar medium (e.g., ISP2) until sporulation is abundant. 2. Harvest spores by gently scraping the surface with a sterile loop and suspending in sterile 20% glycerol. 3. Filter through sterile cotton wool to remove mycelial fragments. 4. Store aliquots at -80°C. Seed Culture Development: 1. Inoculate a flask of seed medium with a thawed spore stock aliquot. 2. Incubate under controlled conditions (e.g., 28°C, 200 rpm) for a fixed duration (e.g., 48 hours) before transferring to the production medium. |
| Suboptimal Fermentation Medium | Systematically evaluate the effect of different carbon and nitrogen sources on this compound production. | One-Factor-at-a-Time (OFAT) Media Optimization: 1. Prepare a baseline production medium. 2. Create variations of the medium, altering one component at a time (e.g., different glucose concentrations, replacing peptone with yeast extract). 3. Run small-scale fermentations for each condition. 4. Quantify this compound production to identify optimal components. |
| Incorrect Fermentation Parameters | Optimize key physical parameters such as pH, temperature, and agitation. | Parameter Optimization: 1. Set up multiple small-scale fermentations. 2. Vary one parameter per experiment (e.g., test pH values of 6.5, 7.0, and 7.5) while keeping others constant. 3. Monitor cell growth and this compound yield to determine the optimal setting for each parameter. |
Issue 2: High Batch-to-Batch Variability in this compound Yield
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent Raw Materials | Characterize and standardize all media components. Use high-quality, certified reagents. | Raw Material Quality Control: 1. Source raw materials from a reliable supplier with a certificate of analysis. 2. For complex components like yeast extract or peptone, consider testing different lots to assess their impact on production. |
| Genetic Instability of the Production Strain | Re-isolate single colonies from the production strain periodically and screen for high producers. | Strain Re-isolation and Screening: 1. Streak the S. echinatus culture on an appropriate agar medium to obtain single colonies. 2. Inoculate several individual colonies into separate small-scale fermentations. 3. Quantify this compound production from each to identify and select the highest-yielding isolates for creating new master cell banks. |
| Fluctuations in Precursor Pools | Supplement the fermentation medium with known precursors or their metabolic feeders. | Precursor Feeding Experiment: 1. Based on the polyketide biosynthesis pathway, identify potential limiting precursors (e.g., acetate, propionate). 2. Add small, sterile amounts of these precursors at different time points during the fermentation. 3. Monitor the impact on this compound yield to determine if precursor availability is a bottleneck. |
Quantitative Data Summary
The following table summarizes typical ranges for key fermentation parameters that can be optimized to improve the consistency of this compound production.
| Parameter | Typical Range for Streptomyces sp. | Impact on this compound Production |
| Temperature | 25-35°C | Affects enzyme kinetics and overall metabolic rate. |
| pH | 6.5-7.5 | Influences nutrient uptake and enzyme stability. |
| Agitation | 150-250 rpm[1] | Affects dissolved oxygen levels and nutrient distribution. |
| Carbon Source (e.g., Glucose) | 10-40 g/L[9] | Primary energy source and building block for precursors. |
| Nitrogen Source (e.g., Peptone) | 5-20 g/L[11] | Essential for cell growth and enzyme synthesis. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces echinatus for this compound Production
-
Inoculum Preparation:
-
Prepare a spore stock of S. echinatus in 20% glycerol and store at -80°C.
-
Inoculate 50 mL of a seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask with 100 µL of the spore stock.
-
Incubate at 28°C with shaking at 200 rpm for 48 hours.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., a defined medium with glucose as the carbon source and peptone as the nitrogen source).
-
Inoculate 100 mL of the production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.
-
Incubate at 28°C with shaking at 200 rpm for 7-10 days.
-
-
Sampling and Extraction:
-
Withdraw samples at regular intervals (e.g., every 24 hours).
-
Centrifuge the broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.
-
Protocol 2: Quantification of this compound by HPLC
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Dilute the extracted samples from the fermentation broth to fall within the linear range of the standard curve.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatograms.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
References
- 1. Engineering Modular Polyketide Biosynthesis in Streptomyces Using CRISPR/Cas: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 2. CN114958695A - Streptomyces, viable bacteria preparation, production method and application thereof - Google Patents [patents.google.com]
- 3. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Aranciamycin A
Welcome to the technical support center for Aranciamycin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at enhancing the selectivity of this compound for its target.
Frequently Asked Questions (FAQs)
Q1: What is the known target of this compound and what are the challenges in achieving selectivity?
This compound is a natural product antibiotic. While its precise mechanism of action is still under investigation, related compounds in the angucycline family are known to intercalate with DNA and inhibit DNA replication and transcription. A significant challenge in achieving selectivity is that many DNA intercalators exhibit broad cytotoxicity due to their non-specific interaction with DNA in both prokaryotic and eukaryotic cells, leading to potential off-target effects.[1][2] Enhancing selectivity involves modifying the molecule to favor binding to specific DNA sequences or structures more prevalent in the target organism, or to exploit other cellular differences.
Q2: What are the general strategies to improve the selectivity of a natural product like this compound?
Improving drug selectivity is a key objective in drug development to enhance therapeutic efficacy while minimizing side effects.[3] Several rational approaches can be employed:
-
Structure-Based Drug Design: Utilizing techniques like X-ray crystallography or NMR spectroscopy to understand the interaction between this compound and its target can guide the design of more specific molecules.[3]
-
Medicinal Chemistry Approaches: Synthetic modifications to the this compound scaffold can alter its physicochemical properties, potentially leading to improved target binding and reduced off-target interactions.[4][5] This can include altering functional groups to optimize electrostatic interactions or introduce steric hindrance that prevents binding to off-targets.[6]
-
Computational Modeling: Molecular docking and molecular dynamics simulations can predict how modifications to this compound will affect its binding to the target and off-target molecules, thus guiding synthetic efforts.[3]
-
Prodrug Strategies: A prodrug approach can be used to deliver the active compound to the target tissue or cell type, thereby increasing its local concentration and selectivity.[4]
Q3: How can I assess the selectivity of my modified this compound analogs?
Assessing selectivity involves comparing the activity of your compounds against the intended target versus a panel of off-targets. Key experimental approaches include:
-
In vitro activity assays: Comparing the inhibitory concentration (e.g., IC50) against the target (e.g., a specific bacterial strain) versus mammalian cell lines. A higher selectivity index (ratio of cytotoxicity to antimicrobial activity) indicates better selectivity.
-
Orthogonal screens: These assays confirm the bioactivity of your compounds using different readout technologies to ensure specificity.[7]
-
Biophysical assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify the binding affinity of your analogs to the target and off-target molecules.
-
Counter screens: These are essential to eliminate false-positive hits and assess the specificity of your compounds.[7]
Troubleshooting Guides
Problem 1: My modified this compound analog shows increased potency but also increased cytotoxicity.
-
Possible Cause: The modification may have enhanced general membrane permeability or interaction with a common cellular component, leading to non-specific effects.
-
Troubleshooting Steps:
-
Perform a thorough selectivity profiling: Test the analog against a broader panel of cell lines, including different cancer and normal cell lines, to understand the scope of cytotoxicity.
-
Conduct mechanism of action studies: Investigate if the analog still works through the same mechanism as the parent compound. For example, does it still intercalate with DNA?
-
Utilize computational modeling: Dock the analog into the binding sites of known off-target proteins to predict potential interactions.[3]
-
Synthesize further analogs: Based on the insights gained, design and synthesize new analogs with modifications aimed at reducing the observed cytotoxicity while retaining potency. Consider incorporating features that are recognized by bacterial-specific transport systems.
-
Problem 2: I am not observing a clear structure-activity relationship (SAR) in my synthesized analogs.
-
Possible Cause: The modifications made might not be in a region of the molecule critical for target interaction, or the assay used may not be sensitive enough to detect subtle differences in activity. A flat SAR can also suggest non-selective binding.[7]
-
Troubleshooting Steps:
-
Review your synthetic strategy: Ensure that the modifications are being made in regions of the molecule predicted to be important for target binding. Structural information or computational models can be invaluable here.
-
Validate your primary assay: Ensure the assay is robust, reproducible, and has a suitable dynamic range. Consider using an orthogonal assay to confirm the results.[7]
-
Expand the diversity of your analogs: Synthesize compounds with more significant structural changes to probe the SAR more effectively.
-
Consider alternative mechanisms: It's possible that the analogs are acting through a different mechanism than anticipated.
-
Data Presentation
Table 1: Hypothetical Selectivity Data for this compound Analogs
| Compound | Target Activity (Bacteria, IC50 in µM) | Off-Target Activity (Human Cell Line, CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 1.5 | 5.0 | 3.3 |
| Analog 1 | 0.8 | 4.5 | 5.6 |
| Analog 2 | 2.1 | 25.0 | 11.9 |
| Analog 3 | 0.5 | 1.0 | 2.0 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of IC50 and CC50 for Selectivity Index Calculation
Objective: To determine the half-maximal inhibitory concentration (IC50) against a target bacterial strain and the half-maximal cytotoxic concentration (CC50) against a human cell line to calculate the selectivity index.
Materials:
-
This compound and its analogs
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Human cell line (e.g., HEK293)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Resazurin sodium salt or similar viability indicator
-
Microplate reader
Procedure:
-
Prepare stock solutions: Dissolve this compound and its analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
IC50 Determination (Bacteria): a. In a 96-well plate, prepare serial dilutions of the compounds in bacterial growth medium. b. Add a standardized inoculum of the target bacteria to each well. c. Include positive (no compound) and negative (no bacteria) controls. d. Incubate the plate at 37°C for 18-24 hours. e. Add a viability indicator like resazurin and incubate for a further 2-4 hours. f. Measure the fluorescence or absorbance using a microplate reader. g. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
-
CC50 Determination (Human Cells): a. Seed the human cells in a 96-well plate and allow them to adhere overnight. b. Replace the medium with fresh medium containing serial dilutions of the compounds. c. Include positive (no compound) and negative (no cells) controls. d. Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours. e. Add a viability indicator and incubate as required. f. Measure the fluorescence or absorbance. g. Plot the percentage of cell viability against the compound concentration and determine the CC50 value.
-
Calculate the Selectivity Index (SI): SI = CC50 / IC50.
Visualizations
Caption: Workflow for enhancing the selectivity of this compound.
Caption: Postulated signaling pathway for this compound's mechanism of action.
Caption: Troubleshooting logic for high cytotoxicity in this compound analogs.
References
- 1. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. How to improve drug selectivity? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of Aranciamycin A
Disclaimer: Due to the limited publicly available information on the specific mechanism of action and off-target profile of Aranciamycin A, this technical support center provides a generalized framework and best-practice guidelines for researchers working with novel natural product antibiotics. The strategies and protocols outlined below are based on established principles in drug discovery and are intended to serve as a starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell-based assays, even at concentrations where the intended target is not fully inhibited. What could be the cause?
A1: This observation strongly suggests potential off-target effects. Cytotoxicity unrelated to the primary mechanism of action is a common challenge with natural products. The toxicity could arise from interactions with various cellular components, including but not limited to:
-
Other enzymes or receptors: this compound might be binding to and inhibiting other essential proteins.
-
Mitochondrial toxicity: The compound could be disrupting mitochondrial function, leading to apoptosis.
-
Membrane disruption: Non-specific interactions with the cell membrane can lead to loss of integrity and cell death.
-
Reactive metabolite formation: The cellular metabolism of this compound might produce toxic byproducts.
We recommend initiating a series of counter-screening and cytotoxicity assays to investigate these possibilities.
Q2: How can we begin to identify the potential off-targets of this compound?
A2: A multi-pronged approach is recommended to identify potential off-targets:
-
Computational Prediction: Utilize in silico tools to predict potential off-targets based on the structure of this compound. Several platforms can screen for structural similarity to known ligands of various targets.
-
Biochemical Screening: Screen this compound against a broad panel of kinases, phosphatases, proteases, and other enzyme classes. Commercial services are available for comprehensive profiling.
-
Cell-Based Approaches:
-
Phenotypic Screening: Test the compound in a variety of cell lines from different tissues to identify differential sensitivity, which can provide clues about the pathways involved.
-
Proteome-wide analysis: Techniques like Cellular Thermal Shift Assay (CETSA) or chemical proteomics can identify proteins that directly bind to this compound in a cellular context.
-
Q3: What are the initial medicinal chemistry strategies to consider for reducing the off-target effects of this compound?
A3: Once you have a hypothesis about the off-target(s), a structure-activity relationship (SAR) study is the next step. The goal is to synthesize analogs of this compound that retain potency against the on-target while having reduced activity against the off-target(s). General strategies include:
-
Structure-Guided Design: If the structures of both the on-target and off-target are known, you can design modifications that exploit differences in their binding pockets.
-
Modifying Solvent-Exposed Regions: Altering parts of the molecule that are likely exposed to the solvent can improve selectivity by introducing interactions with non-conserved surface residues of the target protein.
-
Introducing Bulky Groups: Adding larger chemical groups can create steric hindrance that prevents binding to the more constrained binding sites of off-target proteins.
Troubleshooting Guides
Issue 1: Discrepancy Between Biochemical Potency and Cellular Activity
| Question | Possible Cause & Solution |
| Why is the EC50 in my cell-based assay much higher than the IC50 from my biochemical assay? | Cell Permeability: this compound may have poor cell membrane permeability. Solution: Conduct a cell permeability assay (e.g., PAMPA). If permeability is low, consider synthesizing more lipophilic analogs. |
| Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps. Solution: Test for synergy with known efflux pump inhibitors. | |
| Cellular Metabolism: this compound might be rapidly metabolized to an inactive form within the cell. Solution: Perform metabolite identification studies using LC-MS. | |
| Why is the cellular activity significantly more potent than the biochemical activity? | Off-Target Effects: The observed cellular phenotype may be due to the inhibition of a more sensitive off-target. Solution: Perform broad off-target screening (see FAQ 2). |
| Prodrug Activation: The compound might be metabolized to a more active form in the cell. Solution: Analyze cellular extracts by LC-MS to identify potential active metabolites. |
Issue 2: High Off-Target Activity Identified in a Kinase Screen
| Question | Next Steps |
| Our kinase screen shows that this compound inhibits multiple kinases with similar potency to our target kinase. How do we proceed? | Prioritize Off-Targets: Focus on the off-target kinases that are most likely to cause adverse effects based on their known biological functions. |
| Determine Binding Mode: If possible, obtain crystal structures of this compound bound to both the on-target and a key off-target kinase to guide medicinal chemistry efforts. | |
| Synthesize Analogs: Begin a focused medicinal chemistry campaign to improve selectivity. See the table below for organizing your data. |
Data Presentation
Table 1: On-Target vs. Off-Target Activity of this compound Analogs
| Compound | On-Target IC50 (nM) | Off-Target 1 (Kinase X) IC50 (nM) | Off-Target 2 (Protease Y) IC50 (nM) | Selectivity Ratio (Off-Target 1 / On-Target) |
| This compound | 50 | 75 | >10,000 | 1.5 |
| Analog 1.1 | 65 | 500 | >10,000 | 7.7 |
| Analog 1.2 | 45 | 80 | >10,000 | 1.8 |
| Analog 2.1 | 250 | >10,000 | >10,000 | >40 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to its intended target and to identify potential off-targets in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture your target cells to ~80% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of your target of interest (and other potential targets) by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting logic for discrepant in vitro and cellular data.
Caption: Hypothetical signaling pathways affected by this compound.
Technical Support Center: Enhancing the Pharmacokinetic Profile of Aranciamycin A
Disclaimer: Due to the limited publicly available data on the pharmacokinetic properties of Aranciamycin A, this guide will use the well-characterized glycopeptide antibiotic, Vancomycin, as a representative case study. The principles and experimental methodologies described herein are broadly applicable to the study and modification of complex natural product antibiotics like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges associated with the pharmacokinetic properties of natural product antibiotics like this compound?
Natural product antibiotics often exhibit suboptimal pharmacokinetic profiles that can hinder their clinical development. Common challenges include:
-
Poor Oral Bioavailability: Many complex natural products are poorly absorbed from the gastrointestinal tract.[1][2]
-
Rapid Metabolism: The compounds may be quickly broken down by enzymes in the liver and other tissues, leading to a short half-life.
-
Limited Tissue Distribution: The physicochemical properties of the molecule might restrict its ability to reach the site of infection in effective concentrations.[1]
-
Potential for Toxicity: High doses required to achieve therapeutic concentrations may lead to adverse effects, such as nephrotoxicity or ototoxicity, as has been observed with aminoglycosides and vancomycin.[3]
-
Low Aqueous Solubility: Poor solubility can make formulation for intravenous administration challenging.
Q2: What are the primary strategies for improving the pharmacokinetic properties of a natural product antibiotic?
Several strategies can be employed to enhance the "drug-like" properties of natural products:
-
Structural Modification (Medicinal Chemistry): This involves chemically altering the molecule to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Examples include the synthesis of prodrugs or analogs.[4][5]
-
Novel Drug Delivery Systems: Encapsulating the antibiotic in delivery vehicles like liposomes or nanoparticles can improve its solubility, stability, and biodistribution.
-
Co-administration with other agents: Using inhibitors of metabolic enzymes or efflux pumps can increase the bioavailability and half-life of the drug.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic size of the molecule, prolonging its circulation time and reducing renal clearance.[6]
Q3: How can we predict the pharmacokinetic properties of our modified this compound analogs in silico?
Computational tools can provide valuable early insights into the potential pharmacokinetic profile of new chemical entities. Several in silico models and software platforms, such as SwissADME, can predict a range of ADME properties based on the chemical structure of a compound.[7] These tools can estimate parameters like:
-
Lipophilicity (e.g., LogP)
-
Aqueous solubility
-
Plasma protein binding
-
Blood-brain barrier penetration
-
Inhibition of cytochrome P450 enzymes
These predictions can help prioritize which analogs to synthesize and test in vitro.
Troubleshooting Guides
Problem: My novel this compound analog shows excellent in vitro activity but is inactive in our animal model of infection.
Possible Causes and Troubleshooting Steps:
-
Poor Bioavailability/Exposure:
-
Troubleshooting: Perform a preliminary pharmacokinetic study in the animal model. Administer the compound intravenously (IV) and orally (PO) and collect plasma samples at multiple time points. Analyze the plasma concentrations to determine key PK parameters like Cmax, Tmax, AUC, and oral bioavailability. If exposure is low, consider the strategies outlined in the FAQs.
-
-
High Plasma Protein Binding:
-
Troubleshooting: Determine the extent of plasma protein binding using methods like equilibrium dialysis or ultrafiltration. High binding can limit the amount of free drug available to exert its therapeutic effect. If protein binding is excessively high, medicinal chemistry efforts can be directed towards analogs with lower lipophilicity.
-
-
Rapid Metabolism/Clearance:
-
Troubleshooting: Incubate the compound with liver microsomes (from the relevant animal species and human) to assess its metabolic stability. If the compound is rapidly metabolized, identify the major metabolites using LC-MS/MS. This information can guide structural modifications to block the sites of metabolism.
-
-
Poor Distribution to the Site of Infection:
-
Troubleshooting: Conduct a tissue distribution study. Following administration of the compound, collect various tissues (e.g., lung, liver, kidney, muscle) at different time points and measure the compound's concentration. If the concentration at the target site is insufficient, consider formulation strategies or structural modifications to enhance tissue penetration.
-
Problem: We are observing toxicity in our animal studies at therapeutic doses of our modified this compound.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Troubleshooting: Profile the compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions that could be responsible for the observed toxicity.
-
-
Metabolite-Induced Toxicity:
-
Troubleshooting: Identify the major metabolites of your compound and synthesize them. Test the metabolites for toxicity in relevant in vitro and in vivo models.
-
-
Formulation-Related Toxicity:
-
Troubleshooting: If using a formulation to improve solubility, evaluate the toxicity of the formulation excipients alone. Consider alternative, less toxic formulation strategies.
-
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters of Vancomycin and its Derivative, Telavancin.
| Parameter | Vancomycin | Telavancin | Reference |
| Route of Administration | Intravenous | Intravenous | [4] |
| Half-life (t½) in adults | ~6 hours | ~8 hours | [8] |
| Plasma Protein Binding | ~55% | >90% | [1] |
| Volume of Distribution (Vd) | 0.4 - 1.0 L/kg | ~0.16 L/kg | [1] |
| Primary Route of Excretion | Renal (unchanged) | Renal | [8] |
| Oral Bioavailability | <10% | Poor | [1] |
This table illustrates how chemical modification of vancomycin to create telavancin resulted in altered pharmacokinetic properties, such as increased half-life and plasma protein binding.
Detailed Experimental Protocols
Protocol 1: Determination of in vitro Metabolic Stability using Liver Microsomes
Objective: To assess the susceptibility of a test compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Test compound (e.g., this compound analog)
-
Pooled liver microsomes (human and relevant preclinical species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., testosterone, midazolam)
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the liver microsome suspension.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay for Predicting Intestinal Absorption
Objective: To evaluate the potential for oral absorption of a test compound using an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Control compounds for low and high permeability (e.g., Lucifer yellow and propranolol)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound and control compounds to the apical (A) side of the Transwell® inserts.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, also perform the experiment in the B to A direction.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for the A to B and B to A directions.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.
Visualizations
Caption: A typical experimental workflow for evaluating the pharmacokinetic properties of novel antibiotic candidates.
Caption: The mechanism of action of Vancomycin, which involves the inhibition of bacterial cell wall synthesis.[9][10][11]
References
- 1. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cursotdmsalamanca.es [cursotdmsalamanca.es]
- 4. Hydrophobic vancomycin derivatives with improved ADME properties: discovery of telavancin (TD-6424) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of the Antibiotic-Potentiating Activity, Absorption, Distribution, Metabolism, and Excretion (ADME) and the Molecular Docking Properties of Phytol Against Multi-Drug-Resistant (MDR) Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Vancomycin - Wikipedia [en.wikipedia.org]
- 10. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Aranciamycin A and Doxorubicin in Breast Cancer Cells: A Data-Driven Guide
An extensive review of current scientific literature reveals a significant disparity in the available research between Aranciamycin A and the widely-used chemotherapeutic agent, doxorubicin, in the context of breast cancer. While doxorubicin has been thoroughly characterized, there is a notable absence of specific studies detailing the effects of this compound on breast cancer cells. This guide, therefore, provides a comprehensive overview of doxorubicin's activity and mechanism, while highlighting the current knowledge gap regarding this compound.
Comparative Cytotoxicity
Quantitative data on the cytotoxic effects of this compound against breast cancer cell lines are not available in the reviewed scientific literature. In contrast, doxorubicin's potency has been extensively documented across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of Doxorubicin in Human Breast Cancer Cell Lines
| Cell Line | IC50 Value | Exposure Time | Reference |
| MCF-7 | 8306 nM | 48 hours | [1][2] |
| MCF-7 | 0.68 µg/mL (approx. 1250 nM) | 48 hours | [3] |
| MDA-MB-231 | 6602 nM | 48 hours | [1][2] |
| AMJ13 | 223.6 µg/mL | Not Specified | [4] |
Induction of Apoptosis
Doxorubicin is a well-established inducer of apoptosis, or programmed cell death, in breast cancer cells. Its mechanisms involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In MDA-MB-231 cells, doxorubicin-induced apoptosis is associated with the oligomerization of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspases[5]. In MCF-7 cells, treatment with 200 nM of doxorubicin resulted in a 7-fold increase in the Bax/Bcl-2 ratio, indicating a strong pro-apoptotic signal[1].
Conversely, there is no specific information available regarding the ability of this compound to induce apoptosis in breast cancer cells.
Molecular Mechanisms and Signaling Pathways
Doxorubicin: A Multi-Faceted Mechanism of Action
Doxorubicin exerts its anticancer effects through several well-defined mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA helix, which obstructs DNA replication and transcription[6][7][8]. It also inhibits the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils. This leads to DNA strand breaks and ultimately triggers cell death[7].
-
Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin produces free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and membranes, contributing to its cytotoxicity[6].
-
Apoptosis Induction: Doxorubicin activates apoptotic pathways, leading to the systematic dismantling of the cancer cell[1][5][9]. This can be initiated through both DNA damage-induced signaling and the activation of death receptor pathways[9].
The following diagram illustrates the primary mechanisms of doxorubicin in a breast cancer cell.
Caption: Doxorubicin's multifaceted mechanism of action in breast cancer cells.
This compound: An Uncharacterized Mechanism
The specific molecular targets and signaling pathways affected by this compound in breast cancer cells remain to be elucidated. General information suggests that some ansamycin antibiotics, a broader class to which aranciamycins may belong, can interact with heat shock protein 90 (hsp90), but this has not been specifically demonstrated for this compound in breast cancer.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate doxorubicin's effects.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 2 x 10^4 cells/well and allowed to adhere overnight[3].
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the drug (e.g., doxorubicin) and incubated for a specified period (e.g., 48 hours)[3].
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength to determine the percentage of viable cells compared to an untreated control.
Caption: A typical workflow for a cell viability (MTT) assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the drug of interest for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Conclusion
Doxorubicin remains a cornerstone in the treatment of breast cancer, with its mechanisms of action being well-understood. It effectively kills cancer cells by damaging their DNA, generating oxidative stress, and inducing programmed cell death. However, the development of drug resistance and side effects like cardiotoxicity are significant clinical challenges[6].
The potential of this compound as a therapeutic agent for breast cancer is currently unknown due to a lack of published research. To establish its relevance and potential for clinical application, rigorous investigation into its cytotoxicity, apoptotic effects, and molecular mechanisms in breast cancer models is imperative. Future studies directly comparing this compound with standard-of-care agents like doxorubicin would be necessary to determine its therapeutic promise.
References
- 1. Thiosemicarbazones Can Act Synergistically with Anthracyclines to Downregulate CHEK1 Expression and Induce DNA Damage in Cell Lines Derived from Pediatric Solid Tumors | MDPI [mdpi.com]
- 2. Cytotoxic drugs for patients with breast cancer in the era of targeted treatment: back to the future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Rapamycin effect on apoptosis in MCF-7 breast cancer cell line [journals.ekb.eg]
- 5. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Aranciamycin A: A Comparative Analysis with Other Anthracyclines
A detailed guide for researchers and drug development professionals on the performance of Aranciamycin A in comparison to other well-established anthracycline antibiotics, supported by available experimental data and methodologies.
Introduction
Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. Their mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to cancer cell death. However, their clinical use is often limited by significant side effects, most notably cardiotoxicity. This guide provides a comparative analysis of this compound, a lesser-known anthracycline, with other prominent members of this class, such as Doxorubicin, Daunorubicin, and Epirubicin. The objective is to present a clear, data-driven comparison of their chemical structures, mechanisms of action, and cytotoxic activities to aid researchers in drug discovery and development.
Chemical Structures
The fundamental structure of anthracyclines consists of a tetracyclic aglycone linked to a sugar moiety. Variations in this core structure influence their biological activity, efficacy, and toxicity profiles.
| Anthracycline | Chemical Structure | Key Structural Features |
| This compound | [Insert Chemical Structure Image of this compound here - Note: A visual representation would be inserted in a published guide.] | Contains a unique aglycone structure that differentiates it from more common anthracyclines. |
| Doxorubicin | [Insert Chemical Structure Image of Doxorubicin here] | Characterized by a hydroxyl group at the C-14 position of the aglycone. |
| Daunorubicin | [Insert Chemical Structure Image of Daunorubicin here] | Differs from Doxorubicin by the absence of the C-14 hydroxyl group. |
| Epirubicin | [Insert Chemical Structure Image of Epirubicin here] | An epimer of Doxorubicin, with a different stereochemical orientation of the hydroxyl group at the 4' position of the sugar moiety. |
Mechanism of Action
The primary mechanisms of action for anthracyclines are DNA intercalation and inhibition of topoisomerase II. While the specific details for this compound are not extensively studied, it is presumed to follow the general mechanism of the anthracycline class.
DNA Intercalation and Topoisomerase II Inhibition
Anthracyclines insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This distortion of the DNA structure interferes with DNA replication and transcription. Furthermore, they form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This stabilization of the "cleavable complex" leads to double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).
Validating the Antibacterial Spectrum of Aranciamycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Aranciamycin A against established antibiotics, Vancomycin and Linezolid. Due to the limited availability of public data on the Minimum Inhibitory Concentration (MIC) of this compound, this guide utilizes the available 50% inhibitory concentration (IC50) values to provide a preliminary assessment of its efficacy. This document is intended to serve as a resource for researchers interested in the potential of this compound as a novel antibacterial agent.
Comparative Analysis of Antibacterial Spectra
The antibacterial efficacy of this compound was evaluated against two widely used antibiotics, Vancomycin and Linezolid, which are staples in the treatment of Gram-positive bacterial infections. The following table summarizes the available inhibitory concentrations against a panel of clinically relevant Gram-positive bacteria. It is important to note that the data for this compound is presented as IC50 values, which represent the concentration required to inhibit 50% of bacterial growth, whereas for Vancomycin and Linezolid, the data is presented as MIC values, the minimum concentration to inhibit visible growth.
| Bacterial Strain | This compound (IC50, µM) | Vancomycin (MIC, µg/mL) | Linezolid (MIC, µg/mL) |
| Staphylococcus aureus | >1.1 | 0.5 - 2 | 2 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >1.1 | 0.5 - 2 | 2 |
| Bacillus subtilis | >1.1 | - | - |
| Mycobacterium bovis (BCG) | 0.7 - 1.7 | - | - |
| Enterococcus faecalis | Not Available | 2 | 2 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | Not Available | - | 2 |
| Enterococcus faecium | Not Available | 2 | 2 |
| Vancomycin-resistant Enterococcus faecium (VRE) | Not Available | - | 2 |
| Streptococcus pneumoniae | Not Available | ≤0.5 - 2 | 0.5 - 2 |
| Penicillin-resistant Streptococcus pneumoniae (PRSP) | Not Available | ≤0.5 - 2 | 0.5 - 2 |
Note: IC50 and MIC values are not directly comparable. MIC values are the standard for assessing antibacterial susceptibility. The provided IC50 values for this compound suggest its potential activity against Gram-positive bacteria and notable efficacy against Mycobacterium bovis. Further studies are required to establish a comprehensive MIC profile for this compound. Aranciamycins were found to be noncytotoxic against selected Gram-negative bacteria and fungi (IC50 >30 μM).
Mechanisms of Action: A Comparative Overview
The antibacterial mechanisms of this compound, Vancomycin, and Linezolid target different essential cellular processes in bacteria.
This compound: As an anthracycline antibiotic, the proposed mechanism of action for Aranciamycins involves the inhibition of DNA and RNA synthesis. This is a common mechanism for anthracyclines, which intercalate into DNA and interfere with the action of topoisomerase II, an enzyme crucial for DNA replication and repair.
Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.
Linezolid: Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis. This unique mechanism of action means there is infrequent cross-resistance with other protein synthesis inhibitors.
Experimental Protocols
The determination of the antibacterial spectrum of a compound relies on standardized experimental protocols. The following is a detailed methodology for the Broth Microdilution Method, a gold standard for determining Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This protocol is adapted from established guidelines for antimicrobial susceptibility testing.
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test bacteria grown in appropriate broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
- Antimicrobial Agents: Stock solutions of this compound, Vancomycin, and Linezolid prepared in a suitable solvent at a known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
- 96-Well Microtiter Plates: Sterile, flat-bottom plates.
2. Inoculum Preparation:
- Aseptically pick several colonies from an overnight agar plate and suspend them in sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of each antimicrobial agent in the growth medium directly in the 96-well plates.
- The final volume in each well is typically 100 µL. The concentration range should be chosen to encompass the expected MIC of the test organism.
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
- Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum) on each plate.
- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing Experimental and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for MIC determination and the distinct signaling pathways targeted by each antibiotic.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Comparative mechanisms of action of the three antibiotics.
In-depth Comparative Analysis of Aranciamycin A and Aranciamycin B: A Guide for Researchers
A comprehensive head-to-head comparison of Aranciamycin A and Aranciamycin B, including their biological activities, mechanisms of action, and relevant experimental data, cannot be provided at this time. Extensive searches for scientific literature and data on compounds named "this compound" and "Aranciamycin B" have yielded no specific results. These compounds do not appear to be documented in the public scientific domain.
This lack of information prevents a comparative analysis as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways are contingent on the availability of foundational research data for both compounds.
For researchers, scientists, and drug development professionals interested in the discovery and comparison of novel antibiotics, the general workflow for such a comparative study is outlined below. This workflow can be applied to any two antibiotic compounds once the necessary data is available.
General Experimental Workflow for Antibiotic Comparison
The following diagram illustrates a typical workflow for the head-to-head comparison of two antibiotic compounds.
Caption: A generalized workflow for the discovery, characterization, and comparative analysis of two antibiotic compounds.
Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Should this compound and B exist and be found to target bacterial cell wall synthesis, a potential signaling pathway they might inhibit is illustrated below. This is a generalized representation based on the mechanism of action of well-studied antibiotics like vancomycin.
Caption: A hypothetical pathway showing potential points of inhibition of bacterial cell wall synthesis by antibiotics.
We recommend that researchers verify the correct nomenclature and existence of the compounds of interest before proceeding with a literature search for comparative analysis. Should "this compound" and "Aranciamycin B" be identified under different names, a comprehensive comparison could be undertaken following the principles outlined in this guide.
Navigating the In Vivo Landscape: A Comparative Guide to Antibiotic Efficacy in Animal Models of Infection
For researchers and drug development professionals, the evaluation of a novel antibiotic's efficacy in preclinical animal models is a critical milestone. This guide provides a comparative analysis of the in vivo performance of several antibiotics against Gram-positive bacterial infections, offering a benchmark for the assessment of new chemical entities like Aranciamycin A. While specific in vivo data for this compound is not yet publicly available, this document summarizes key efficacy data and experimental protocols for established and emerging antibiotics, providing a valuable framework for comparison.
Comparative In Vivo Efficacy of Selected Antibiotics
The following table summarizes the in vivo efficacy of various antibiotics against common Gram-positive pathogens in different animal infection models. This data allows for a direct comparison of potency and effectiveness under standardized preclinical conditions.
| Antibiotic | Animal Model | Bacterial Strain | Key Efficacy Data | Administration Route | Reference |
| PM181104 | Murine Septicemia | MRSA | ED100: 2.5 and 5.0 mg/kg | Not Specified | [1] |
| PM181104 | Murine Septicemia | VRE | ED100: 10.0 mg/kg | Not Specified | [1] |
| Coralmycin A | Murine Respiratory Tract Infection | S. aureus | Bacteriostatic at 4 mg/kg bid; Bactericidal at 100 mg/kg bid | Subcutaneous (s.c.) | [2] |
| Vancomycin | Murine Respiratory Tract Infection | S. aureus | Bacteriostatic at 4 mg/kg bid; Bactericidal at 20 mg/kg bid | Subcutaneous (s.c.) | [2] |
| Vancomycin | Murine Bacteremia | MRSA | 1.84 ± 0.73 log10 CFU/mL reduction in blood | Not Specified | [3] |
| Daptomycin | Murine Bacteremia | MRSA | 2.30 ± 0.60 log10 CFU/mL reduction in blood | Not Specified | [3] |
| Ceftaroline fosamil | Murine Bacteremia | MRSA | 2.34 ± 0.33 log10 CFU/mL reduction in blood | Intravenous (i.v.) | [3] |
| Tetrahydroacridine Derivative [I] | Murine Skin Infection | MRSA YZSA-24 | 1.27 log CFU reduction (1% w/v); 2.36 log CFU reduction (2.5% w/v) | Topical | [4] |
| Apramycin | Murine Septicemia | S. aureus | Efficacy comparable to Amikacin | Not Specified | [5] |
| Oritavancin | Murine Thigh/Bacteremia | MRSA | Highly effective with a single 1200 mg simulated human dose | Intravenous (i.v.) | [6] |
Detailed Experimental Protocols
Understanding the methodologies behind the efficacy data is crucial for accurate interpretation and for designing future experiments. The table below outlines the key aspects of the experimental protocols for the cited studies.
| Antibiotic/Study | Animal Model Details | Bacterial Strain Details | Drug Administration | Key Parameters Measured |
| PM181104 | BALB/c mice, septicemia model. | Clinical isolates of MRSA and VRE. | Route not specified. Dosing to determine ED100. | Survival (Effective Dose 100%). |
| Coralmycin A | Mouse respiratory tract infection model. | S. aureus Giorgio. | Subcutaneous injection, twice daily (bid). | Bacterial load in lungs (CFU/g). |
| Vancomycin (vs. Coralmycin A) | Mouse respiratory tract infection model. | S. aureus Giorgio. | Subcutaneous injection, twice daily (bid). | Bacterial load in lungs (CFU/g). |
| Ceftaroline fosamil, Vancomycin, Daptomycin | Immunocompetent BALB/c mice, bacteremia model. | Five different MRSA strains. | Ceftaroline: 50 mg/kg every 6h for 24h. | Bacterial load in blood (CFU/mL) and kidneys (CFU/g). |
| Tetrahydroacridine Derivative [I] | Neutrophil deficient mouse skin infection model. | MRSA YZSA-24. | Topical application of 1% (w/v) and 2.5% (w/v) formulations. | Bacterial load in the infected skin tissue (CFU). |
| Apramycin | Murine septicemia model. | Staphylococcus aureus. | Route and dose not detailed, efficacy compared to amikacin. | Survival and/or bacterial load. |
| Oritavancin | Neutropenic mouse thigh and bacteremia models. | Methicillin-sensitive S. aureus (MSSA) and MRSA. | Single intravenous dose simulating a human 1200 mg dose. | Bacterial load in thigh muscle and blood. |
| LYSC98 (Vancomycin derivative) | Neutropenic murine thigh infection model using male ICR mice. | Three Staphylococcus aureus strains, including ATCC29213 and two clinical MRSA strains. | Intravenous injection via the tail vein. Single doses ranging from 1 to 16 mg/kg. | Bacterial load (CFU) in the thigh muscle. |
Visualizing Experimental and Comparative Workflows
To further clarify the processes involved in evaluating a new antibiotic, the following diagrams illustrate a typical experimental workflow and the logical framework for comparing a novel agent against existing standards.
Conclusion
The provided data on established and novel antibiotics demonstrates a range of in vivo efficacy against clinically relevant Gram-positive pathogens. For a new antibiotic such as this compound to be considered a viable clinical candidate, it would need to demonstrate comparable or superior efficacy to these benchmarks. Key considerations for comparison include the effective dose, the magnitude of bacterial load reduction, and the spectrum of activity against resistant strains like MRSA and VRE. The experimental models and protocols outlined in this guide serve as a foundation for designing robust in vivo studies to rigorously evaluate the therapeutic potential of new antimicrobial agents. The development of new antibiotics is essential in the face of rising antimicrobial resistance, and thorough preclinical evaluation is the cornerstone of this effort.[7][8][9]
References
- 1. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new antibiotic compounds against multidrug-resistant gram-positive pathogens | BioWorld [bioworld.com]
- 5. In vivo efficacy of apramycin in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo activity of oritavancin in animal infection models and rationale for a new dosing regimen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of alternatives to antibiotics in mitigating the antimicrobial resistance crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Resistance and Recent Alternatives to Antibiotics for the Control of Bacterial Pathogens with an Emphasis on Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Enhancing Antibacterial Potency and Navigating Toxicity in Kanamycin A Derivatives
A deep dive into the structure-activity relationships of modified aminoglycosides reveals a delicate balance between antimicrobial efficacy and cellular toxicity. This guide compares the performance of various Kanamycin A derivatives, offering insights for researchers and drug development professionals through quantitative data, detailed experimental protocols, and pathway visualizations.
The quest for novel antibiotics to combat the ever-growing threat of antimicrobial resistance often leads researchers back to existing scaffolds, modifying them to enhance their activity and overcome resistance mechanisms. Aminoglycosides, a potent class of antibiotics that inhibit bacterial protein synthesis, have been a frequent subject of such structure-activity relationship (SAR) studies. This guide focuses on a series of Kanamycin A derivatives, exploring how targeted chemical modifications at the 6″-position impact their antibacterial spectrum and potency.
Comparative Efficacy of 6"-Modified Kanamycin A Derivatives
The antibacterial activity of a series of synthesized 6"-modified Kanamycin A derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, including a resistant strain. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for each compound. The results are summarized in the table below.
| Compound | Modification at 6"-position | Bacillus subtilis (WT) | Escherichia coli (WT) | Escherichia coli (Kanamycin-Resistant) |
| Kanamycin A | -OH | 1 | 4 | >256 |
| Derivative 1 | -NH-(CH₂)₂-NH₂ | 2 | 8 | 32 |
| Derivative 2 | -NH-(CH₂)₃-NH₂ | 2 | 8 | 32 |
| Derivative 3 | -NH-(CH₂)₄-NH₂ | 4 | 16 | 64 |
| Derivative 4 | -S-(CH₂)₂-NH₂ | 4 | 16 | 64 |
| Derivative 5 | -S-(CH₂)₃-NH₂ | 8 | 32 | 128 |
Data is hypothetical and for illustrative purposes, based on trends observed in published research.
The data indicates that while modifications at the 6"-position of Kanamycin A can restore some activity against resistant strains, they generally lead to a slight decrease in potency against wild-type bacteria compared to the parent compound.
The Critical Aspect of Cytotoxicity in SAR Studies
A crucial component of any SAR study for antimicrobial agents is the evaluation of their cytotoxicity to mammalian cells. An ideal antibiotic should exhibit high potency against bacteria (low MIC) and low toxicity to host cells (high IC50 or LC50). The following table presents representative cytotoxicity data for some aminoglycoside antibiotics against mammalian cell lines.
| Compound | Cell Line | Cytotoxicity Metric | Value (µM) |
| Gentamicin | BHK | LC50 | 1900 |
| Gentamicin | HEK293-FT | LC50 | 3600 |
| Kanamycin A | Kidney-derived cells | LC50 | >1000 |
| Neomycin | Mouse cochlear hair cells | % Viability Reduction | ~20% |
| Paromomycin | Mouse cochlear hair cells | % Viability Reduction | ~4% |
LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test cells. Data is compiled from various studies for illustrative purposes.
These findings underscore the importance of the specific chemical structure in determining the toxicity profile of aminoglycosides.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the Kanamycin A derivatives was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each Kanamycin A derivative is prepared in CAMHB in a 96-well microtiter plate. The concentration range is typically from 256 µg/mL to 0.5 µg/mL.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
-
Cell Seeding: Mammalian cells (e.g., HEK293, BHK) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the aminoglycoside derivatives for 24-48 hours.
-
MTT Addition: The medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of IC50: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Visualizing the Science
To better understand the processes involved in these SAR studies, the following diagrams illustrate the key workflows and mechanisms.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Mechanism of action of aminoglycoside antibiotics in bacteria.
A Comparative Guide to Validating the Proposed Biosynthetic Pathway of Aranciamycin A and Related Aurachin-Type Antibiotics
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the proposed biosynthetic pathway of Aranciamycin A, using the closely related and well-studied aurachin family of antibiotics as a primary case study. The methodologies and data presented here offer a comparative analysis between the computationally proposed pathway and the experimental evidence required for its validation. This document is intended to guide researchers in designing experiments to elucidate and confirm the biosynthetic routes of complex natural products.
The Proposed Biosynthetic Pathway of Aurachin-Type Antibiotics
The biosynthesis of aurachins, prenylated quinolone antibiotics produced by myxobacteria like Stigmatella aurantiaca, serves as an excellent model for understanding the formation of this compound.[1][2] The pathway begins with the formation of a quinolone scaffold from anthranilic acid, which is assembled by a type II polyketide synthase (PKS).[1][3] This core is then modified by a series of tailoring enzymes, including prenyltransferases, monooxygenases, and reductases, to generate the diverse family of aurachin compounds.[3][4]
The proposed pathway initiates with the loading of anthranilic acid onto an acyl carrier protein (ACP), AuaB.[1] Following condensation with two malonyl-CoA units, the PKS machinery releases 4-hydroxy-2-methylquinoline (HMQ).[1] This intermediate is then prenylated by the enzyme AuaA to produce aurachin D, a key branching point.[2] Subsequent modifications, such as N-hydroxylation by the monooxygenase AuaF and a unique intramolecular migration of the farnesyl side chain, lead to other derivatives like aurachin C and the A-type aurachins.[1][3][4]
Caption: Proposed biosynthetic pathway for aurachin-type antibiotics.
Experimental Validation Methodologies
Validating a proposed biosynthetic pathway requires a multi-faceted approach, combining genetic manipulation, isotopic labeling, and in vitro biochemical assays. Below, we compare the expected outcomes based on the proposed pathway with the experimental data required for validation.
This technique directly tests the function of specific genes within the biosynthetic gene cluster (BGC). By knocking out a gene, researchers can observe the effect on the production of the final metabolite.
Experimental Protocol: Targeted Gene Knockout
-
Construct Design: A knockout vector is created containing DNA sequences homologous to the regions flanking the target gene (e.g., auaA). A selectable marker, such as an antibiotic resistance gene, is inserted between these homologous regions.
-
Transformation: The vector is introduced into the producer strain, Stigmatella aurantiaca, via an appropriate method like electroporation.
-
Homologous Recombination: The flanking regions on the vector align with the corresponding sequences on the chromosome, leading to a double-crossover event that replaces the target gene with the resistance marker.
-
Selection and Verification: Transformed cells are grown on a selective medium. Successful knockout mutants are verified by PCR analysis to confirm the absence of the target gene and the presence of the resistance marker.
-
Metabolite Analysis: The wild-type and mutant strains are cultivated under production conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles.
Comparative Data: Gene Knockout Phenotypes
| Target Gene | Proposed Function | Expected Phenotype of Knockout Mutant | Validation Status |
| auaA | Prenyltransferase (attaches farnesyl group) | Abolished production of all aurachins; accumulation of HMQ precursor. | Confirmed[3] |
| auaB | Acyl Carrier Protein (loads anthranilate) | Abolished production of all aurachins and intermediates. | Confirmed[1] |
| auaF | Rieske Monooxygenase (N-hydroxylation) | Production of Aurachin D, but no downstream products (Aurachin C, B, A). | Confirmed[1][3] |
| auaG/H | Oxidoreductases (farnesyl migration) | Accumulation of C-type aurachins (e.g., Aurachin C); no A-type aurachins. | Confirmed[3] |
Feeding studies with stable isotope-labeled precursors are used to trace the origins of the atoms within the final molecule, confirming the building blocks of the pathway.
Experimental Protocol: Stable Isotope Feeding
-
Precursor Selection: Choose precursors predicted by the biosynthetic pathway, such as ¹³C-labeled anthranilic acid or ¹³C-labeled acetate.
-
Culture Feeding: Add the labeled precursor to the culture medium of the producing organism at a specific growth phase.
-
Fermentation and Isolation: Allow the fermentation to proceed. After the incubation period, extract and purify the target metabolite (e.g., this compound or a specific aurachin).
-
Structural Analysis: Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy to detect ¹³C enrichment at specific positions or Mass Spectrometry (MS) to determine the overall incorporation of the label.
Comparative Data: Precursor Incorporation
| Labeled Precursor Fed | Proposed Role | Expected Labeling Pattern in Aurachin Core | Validation Status |
| [¹³C]-Anthranilic Acid | Quinolone Ring Starter Unit | Incorporation into the benzene ring portion of the quinoline core. | Confirmed[3] |
| [¹³C]-Acetate | Polyketide Extender Units | Incorporation into the carbons of the quinolone ring derived from malonyl-CoA. | Confirmed[3] |
| [¹⁸O₂] Gas | Oxygen source for hydroxylations | Incorporation of ¹⁸O into the N-hydroxyl group and other oxygenated positions. | Confirmed[3] |
To confirm the precise function of an enzyme, it can be expressed and purified, and its activity tested in a controlled in vitro environment with its putative substrates.
Experimental Protocol: Heterologous Expression and Assay
-
Gene Cloning and Expression: The gene of interest (e.g., auaA) is cloned into an expression vector and introduced into a heterologous host, typically E. coli.[2] The host is induced to overproduce the target protein.
-
Protein Purification: The cells are lysed, and the target enzyme is purified from the cellular components using affinity chromatography (e.g., via a His-tag).
-
Enzymatic Reaction: The purified enzyme is incubated in a reaction buffer containing the proposed substrates (e.g., HMQ and farnesyl diphosphate for AuaA) and any necessary cofactors.[2]
-
Product Detection: The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of the expected product (e.g., aurachin D).[2]
-
Kinetic Analysis: To quantify the enzyme's efficiency, kinetic parameters (Kₘ, kcat) are determined by measuring the reaction rate at varying substrate concentrations.
Comparative Data: Enzyme Kinetics
| Enzyme | Substrates | Product | Kₘ (µM) | kcat (s⁻¹) |
| AuaA | HMQ, FPP | Aurachin D | 15 ± 2 | 0.12 ± 0.01 |
| AuaA | 4-Hydroxyquinoline, FPP | Farnesylated 4-Hydroxyquinoline | 45 ± 5 | 0.03 ± 0.005 |
| AuaF | Aurachin D, O₂, NADH | Aurachin C | 22 ± 3 | 0.08 ± 0.01 |
(Note: Data in this table is representative and intended for illustrative purposes.)
Integrated Workflow for Pathway Validation
The validation of a biosynthetic pathway is a systematic process that integrates bioinformatics, genetics, and biochemistry. The workflow ensures that each component of the proposed pathway is rigorously tested and confirmed.
Caption: A logical workflow for validating a proposed biosynthetic pathway.
By systematically applying these comparative methodologies, researchers can move from a putative, computer-generated pathway to a fully validated and characterized biosynthetic route. This detailed understanding is critical for efforts in metabolic engineering to produce novel analogs and for the development of new therapeutic agents.
References
Comparing the cytotoxicity profile of Aranciamycin A across different cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aranciamycin A belongs to the anthracycline class of antibiotics, a group of potent chemotherapeutic agents widely used in the treatment of various cancers.[1] These compounds exert their cytotoxic effects primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] This guide provides a comparative analysis of the cytotoxic profiles of several well-characterized anthracycline antibiotics across different cancer cell lines, offering insights into their therapeutic potential and cellular mechanisms of action.
Cytotoxicity Profile of Anthracycline Antibiotics
The cytotoxic activity of anthracyclines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The IC50 values for several common anthracyclines against various cancer cell lines are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Anthracycline | Cell Line | Cancer Type | IC50 (µM) |
| Doxorubicin | A549 | Non-Small-Cell Lung Cancer | ~1.53 (relative to control)[4] |
| K562 | Myelogenous Leukemia | ~0.3[5] | |
| MelJuSo | Melanoma | Data not specified[5] | |
| U2OS | Osteosarcoma | Data not specified[5] | |
| Daunorubicin | A549 | Non-Small-Cell Lung Cancer | >2.05 (relative to control)[4] |
| HL-60 | Acute Myeloid Leukemia | Data not specified[6] | |
| Idarubicin | A549 | Non-Small-Cell Lung Cancer | ~0.033[4] |
| Epirubicin | A549 | Non-Small-Cell Lung Cancer | >1.27 (relative to control)[4] |
| Aclarubicin | A549 | Non-Small-Cell Lung Cancer | ~0.073[4] |
Note: The presented IC50 values are sourced from different studies and may have been determined using varied experimental conditions. Direct comparison between all values should be made with caution. The data for A549 cells treated with Doxorubicin, Daunorubicin, and Epirubicin reflect fold-changes in IC50 in cells with varying resistance protein expression.[4]
Experimental Protocols
The following are detailed methodologies for commonly employed in vitro cytotoxicity assays used to generate the data presented above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the anthracycline antibiotic for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
WST-1 (Water-Soluble Tetrazolium Salt-1) Assay
The WST-1 assay is another colorimetric assay for the quantification of cell proliferation and viability. It is based on the cleavage of the stable tetrazolium salt WST-1 to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Incubation: Expose the cells to a range of concentrations of the test compound for the desired duration.
-
WST-1 Reagent Addition: Add the WST-1 reagent directly to the culture medium in each well.
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time can vary depending on the cell type and density.
-
Absorbance Reading: Measure the absorbance of the formazan product at a wavelength between 420 and 480 nm.[7]
-
IC50 Calculation: Plot the absorbance values against the compound concentrations to generate a dose-response curve and calculate the IC50.
Mechanism of Action: Signaling Pathway and Experimental Workflow
The primary mechanism of action for anthracycline antibiotics involves the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis.[2][3]
References
- 1. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 2. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recuento y análisis de la salud celular [sigmaaldrich.com]
Independent Verification of Antibiotic Mechanism of Action: A Comparative Guide to Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of the glycopeptide antibiotic Vancomycin with alternative antibacterial agents. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development.
Vancomycin: Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[5][6] This binding physically obstructs the transglycosylation and transpeptidation steps in peptidoglycan polymerization, which are crucial for forming the rigid bacterial cell wall.[2][5] This action ultimately leads to cell lysis due to the compromised cell wall integrity.[2][6] Evidence also suggests that Vancomycin can alter the permeability of the bacterial cell membrane and selectively inhibit RNA synthesis.[1]
Comparative Analysis with Alternative Antibiotics
To provide a comprehensive understanding, Vancomycin's mechanism is compared with other antibiotics that also target the cell wall or are used in similar clinical settings.
| Antibiotic Class | Specific Drug Example | Mechanism of Action | Target |
| Glycopeptide | Vancomycin | Inhibits peptidoglycan synthesis by binding to D-Ala-D-Ala precursors | Peptidoglycan precursors |
| β-Lactams | Penicillin | Inhibits transpeptidase enzymes (Penicillin-Binding Proteins) that catalyze the cross-linking of peptidoglycan | Penicillin-Binding Proteins (PBPs) |
| Lipoglycopeptides | Oritavancin | Dual mechanism: Inhibits transglycosylation and transpeptidation, and disrupts cell membrane integrity | Peptidoglycan precursors and cell membrane |
| Oxazolidinones | Linezolid | Inhibits protein synthesis by binding to the 50S ribosomal subunit | 50S Ribosomal Subunit |
Experimental Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values for Vancomycin and comparator antibiotics against common Gram-positive pathogens. MIC is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Organism | Vancomycin MIC (µg/mL) | Penicillin MIC (µg/mL) | Oritavancin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2.0 | 0.015 - 0.12 | 0.03 - 0.12 | 1 - 4 |
| Staphylococcus aureus (MRSA) | 1 - 4 | Resistant | 0.03 - 0.25 | 1 - 4 |
| Enterococcus faecalis | 1 - 4 | 1 - 8 | 0.008 - 0.06 | 1 - 4 |
| Enterococcus faecium (VRE) | Resistant | Resistant | 0.015 - 0.12 | 1 - 4 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols for Mechanism of Action Verification
The following are key experimental protocols used to elucidate and verify the mechanism of action of antibiotics like Vancomycin.
Cell Wall Synthesis Inhibition Assay (In Vitro)
-
Objective: To determine if the antibiotic inhibits the incorporation of radiolabeled peptidoglycan precursors into the cell wall.
-
Methodology:
-
Bacterial cultures are grown to mid-logarithmic phase.
-
The culture is divided, with one portion serving as a control and the other treated with the antibiotic at its MIC.
-
A radiolabeled peptidoglycan precursor (e.g., [14C]-N-acetylglucosamine) is added to both cultures.
-
After a defined incubation period, the cells are harvested, and the cell wall fraction is isolated.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
A significant reduction in radioactivity in the antibiotic-treated sample compared to the control indicates inhibition of cell wall synthesis.
-
Membrane Permeability Assay
-
Objective: To assess if the antibiotic disrupts the bacterial cell membrane.
-
Methodology:
-
Bacterial cells are loaded with a fluorescent dye that is retained within cells with intact membranes (e.g., calcein-AM).
-
The cells are then treated with the antibiotic.
-
The release of the fluorescent dye into the supernatant is measured over time using a fluorometer.
-
An increase in fluorescence in the supernatant of the treated sample indicates membrane damage.
-
Macromolecular Synthesis Assays
-
Objective: To determine the specific biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) inhibited by the antibiotic.
-
Methodology:
-
Bacterial cultures are treated with the antibiotic.
-
Radiolabeled precursors for DNA (e.g., [3H]-thymidine), RNA (e.g., [3H]-uridine), protein (e.g., [3H]-leucine), and cell wall (e.g., [14C]-N-acetylglucosamine) are added to separate aliquots of the treated culture.
-
The incorporation of each radiolabeled precursor into its respective macromolecule is measured over time.
-
The specific inhibition of one pathway over the others points to the antibiotic's primary mechanism of action.
-
Visualizing Mechanisms and Workflows
Vancomycin's Mechanism of Action
Caption: Vancomycin inhibits bacterial cell wall synthesis.
Experimental Workflow for Mechanism of Action Verification
Caption: Workflow for antibiotic mechanism of action verification.
Comparison of Antibiotic Features
Caption: Feature comparison of different antibiotic classes.
References
- 1. The antibacterial action of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
Safety Operating Guide
Safe Disposal of Aranciamycin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Aranciamycin A is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this potent antibiotic. Adherence to these protocols is imperative to mitigate risks to personnel and the environment.
This compound is classified as a hazardous substance, being fatal if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, standard disposal methods for non-hazardous materials are insufficient and dangerous. The following procedures are based on the Safety Data Sheet (SDS) for this compound and general best practices for the disposal of hazardous chemical and antibiotic waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles
-
A lab coat or other protective clothing
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to use an approved waste disposal plant. Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain.
-
Segregation and Collection:
-
All waste containing this compound, including stock solutions, unused media, and contaminated labware (e.g., pipette tips, vials, and gloves), must be segregated from general laboratory waste.
-
Collect this waste in a designated, clearly labeled, and sealed container suitable for hazardous chemical waste. The container should be robust and leak-proof.
-
-
Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste" and clearly identify the contents, including "this compound." Include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, and environment).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Provide the EHS department or contractor with the Safety Data Sheet for this compound to ensure they are aware of the specific hazards.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound. Use a suitable deactivating agent if one is known, or a strong detergent and water. All cleaning materials should also be disposed of as hazardous waste.
-
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H300 | Fatal if swallowed |
| Acute Aquatic Hazard | H410 | Very toxic to aquatic life |
| Chronic Aquatic Hazard | H410 | Very toxic to aquatic life with long lasting effects |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway Considerations
While a specific signaling pathway for this compound is not detailed in the provided safety information, as an anthracycline antibiotic, it is known to exert its cytotoxic effects primarily through the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. The proper disposal of such a potent compound is crucial to prevent unintended exposure and ecological damage.
Caption: Simplified mechanism of action for this compound.
References
Personal protective equipment for handling Aranciamycin A
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Aranciamycin A. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on established safety protocols for handling potent cytotoxic antibiotics. These procedural steps are designed to minimize exposure risk and ensure a safe laboratory environment.
Data Presentation: Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the primary barrier against exposure to cytotoxic agents like this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE | Specifications |
| Compound Receipt and Storage | - Double Gloves- Protective Gown- Eye Protection | - Chemotherapy-tested nitrile gloves.- Disposable, fluid-resistant gown with long sleeves and elastic cuffs.[1]- Safety glasses with side shields or a full-face shield.[2][3] |
| Weighing and Solution Preparation | - Double Gloves- Protective Gown- Eye Protection- Respiratory Protection | - Chemotherapy-tested nitrile gloves.- Disposable, fluid-resistant gown.- Goggles or a full-face shield.[3]- A fit-tested N95 or N100 respirator is strongly recommended if the medication can become airborne.[1] |
| In Vitro / In Vivo Administration | - Double Gloves- Protective Gown- Eye Protection | - Chemotherapy-tested nitrile gloves.- Disposable, fluid-resistant gown.- Safety glasses with side shields or a full-face shield.[1] |
| Spill Cleanup | - Double Gloves- Protective Gown- Eye Protection- Respiratory Protection | - Industrial thickness (>0.45mm) latex, neoprene, or nitrile gloves.[4]- Disposable, fluid-resistant gown.- Full-face shield.[3]- A fit-tested N95 or N100 respirator.[1] |
| Waste Disposal | - Double Gloves- Protective Gown | - Chemotherapy-tested nitrile gloves.- Disposable, fluid-resistant gown. |
Experimental Protocols: Operational and Disposal Plans
Strict adherence to the following operational and disposal plans is mandatory to ensure personnel safety and prevent environmental contamination.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or biological safety cabinet.
-
Assemble all necessary materials, including PPE, spill kit, and waste disposal containers, before handling the compound.
-
Ensure all personnel are trained on the specific hazards and handling procedures for cytotoxic agents.[2]
-
-
Personal Protective Equipment (PPE) Donning:
-
Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves, eye protection, and respiratory protection (if required).
-
-
Compound Handling:
-
Perform all manipulations, including weighing and dilutions, within the designated containment area to minimize the risk of aerosol generation.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, decontaminate equipment thoroughly after use.
-
Transport this compound in sealed, clearly labeled, and impact-resistant secondary containers.
-
-
Spill Management:
-
In the event of a spill, immediately secure the area and alert others.[3]
-
Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain the spill using an absorbent material from a cytotoxic spill kit.[3]
-
Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.[3]
-
Decontaminate the spill area with an appropriate cleaning agent, such as a detergent solution, followed by a thorough rinsing.[3]
-
Report the spill to the designated safety officer.[3]
-
Disposal Plan: Step-by-Step Waste Management
-
Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, labware, and cleaning materials, must be considered cytotoxic waste.[1]
-
-
Containment:
-
Labeling:
-
Clearly label all cytotoxic waste containers with the universal biohazard symbol and the words "Cytotoxic Waste."
-
-
Storage:
-
Store cytotoxic waste in a secure, designated area away from general lab traffic until it can be collected for final disposal.
-
-
Disposal:
-
Dispose of all this compound waste through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of cytotoxic waste in general trash or down the drain.
-
Mandatory Visualization: Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
